molecular formula C16H11NO5 B11831239 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 921942-54-3

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B11831239
CAS No.: 921942-54-3
M. Wt: 297.26 g/mol
InChI Key: YQGXPWOCCDJOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is a useful research compound. Its molecular formula is C16H11NO5 and its molecular weight is 297.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

921942-54-3

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

6-methoxy-2-(3-nitrophenyl)chromen-4-one

InChI

InChI=1S/C16H11NO5/c1-21-12-5-6-15-13(8-12)14(18)9-16(22-15)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3

InChI Key

YQGXPWOCCDJOKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one (commonly referred to in literature as 6-Methoxy-3'-nitroflavone ).

Executive Summary

Compound Identity: 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one Common Designation: 6-Methoxy-3'-nitroflavone Chemical Class: Synthetic Flavone (Nitroflavone derivative) Primary Target: GABA-A Receptor (Benzodiazepine Binding Site) Mechanism Class: High-Affinity Allosteric Modulator

6-Methoxy-3'-nitroflavone is a synthetic flavonoid designed to target the central nervous system. Unlike natural dietary flavonoids, the introduction of a nitro group at the 3'-position of the B-ring creates a high-affinity pharmacophore for the benzodiazepine (BDZ) binding site on the GABA-A receptor complex. This compound functions primarily as a ligand for the


 interface  of the GABA-A receptor, exerting anxiolytic-like effects with a reduced side-effect profile (e.g., less sedation) compared to classical 1,4-benzodiazepines.

Molecular Mechanism of Action

Primary Target: GABA-A Receptor Allosteric Modulation

The core mechanism involves the positive allosteric modulation of the


-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel.
  • Binding Site: The compound binds to the high-affinity benzodiazepine site located at the interface between the

    
     (alpha) and 
    
    
    
    (gamma) subunits (specifically
    
    
    ,
    
    
    , etc.).
  • Structural Determinants (SAR):

    • 3'-Nitro Group (B-Ring): This substituent is the critical "anchor" that confers high affinity (nanomolar range) for the BDZ site. It mimics the electronegative pharmacophore required for receptor docking.

    • 6-Methoxy Group (A-Ring): This substituent modulates the efficacy of the ligand. While the 3'-nitro group drives binding, the 6-methoxy group influences the conformational change induced in the receptor. In the 3'-nitroflavone series, 6-substitution often shifts activity towards partial agonism, separating anxiolytic efficacy from sedative/myorelaxant effects.

Signal Transduction Pathway
  • Ligand Binding: 6-Methoxy-3'-nitroflavone docks at the extracellular

    
     interface.
    
  • Conformational Change: Binding induces a structural shift in the receptor transmembrane domain.

  • GABA Affinity Increase: The conformational change increases the receptor's affinity for its endogenous ligand, GABA.

  • Channel Gating: Upon GABA binding, the chloride channel pore opens more frequently.

  • Hyperpolarization: Influx of Cl⁻ ions hyperpolarizes the postsynaptic neuronal membrane, inhibiting action potential generation.

Secondary Mechanisms (Context-Dependent)
  • AhR Antagonism: Synthetic flavones with specific B-ring substitutions (like 3'-methoxy-4'-nitroflavone) are known antagonists of the Aryl Hydrocarbon Receptor (AhR).[1] 6-Methoxy-3'-nitroflavone may exhibit cross-reactivity, potentially inhibiting AhR-mediated transcription of CYP1A1.

  • Kinase Inhibition: Like many flavones, it may inhibit specific kinases (e.g., CDK2) at high micromolar concentrations, contributing to antiproliferative effects in vitro, though this is secondary to its high-affinity GABAergic activity.

Visualization of Signaling Pathways

Diagram 1: GABA-A Receptor Modulation Pathway

GABASignaling Compound 6-Methoxy-3'-nitroflavone GABA_A GABA-A Receptor (Benzodiazepine Site) Compound->GABA_A High Affinity Binding (Ki ~ nM) ConfChange Conformational Change (Allosteric Modulation) Compound->ConfChange Induces Cl_Influx Increased Cl- Influx GABA_A->Cl_Influx Channel Opening GABA Endogenous GABA GABA->GABA_A Binding at Orthosteric Site ConfChange->GABA_A Increases Affinity for GABA Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Ionic Current Inhibition Neuronal Inhibition (Anxiolysis) Hyperpol->Inhibition Signal Output

Caption: Mechanism of 6-Methoxy-3'-nitroflavone acting as a positive allosteric modulator at the GABA-A receptor.

Experimental Validation Protocols

To validate the mechanism of action in vitro, the following self-validating protocols are recommended.

Protocol A: [³H]-Flunitrazepam Competitive Binding Assay

Objective: Determine the affinity (


) of the compound for the benzodiazepine binding site.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Wash pellet 3 times to remove endogenous GABA.
      
  • Incubation:

    • Prepare assay tubes containing:

      • 200

        
        L membrane suspension (0.5 mg protein).
        
      • 25

        
        L [³H]-Flunitrazepam (1 nM final conc).
        
      • 25

        
        L 6-Methoxy-3'-nitroflavone (concentration range: 
        
        
        
        to
        
        
        M).
    • Non-specific binding control: Include tubes with 10

      
      M Diazepam.
      
  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves and calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Electrophysiological Efficacy (Two-Electrode Voltage Clamp)

Objective: Confirm positive allosteric modulation (efficacy) in Xenopus oocytes expressing recombinant GABA-A receptors (


).
  • Expression: Inject Xenopus laevis oocytes with cRNA encoding

    
    , 
    
    
    
    , and
    
    
    subunits (1:1:1 ratio). Incubate for 2-3 days.
  • Recording:

    • Place oocyte in recording chamber perfused with ND96 buffer.

    • Impale with two glass microelectrodes (1-2 M

      
      , filled with 3M KCl).
      
    • Clamp voltage at -60 mV.

  • Stimulation:

    • Apply GABA (

      
       concentration) for 20 seconds to establish baseline current (
      
      
      
      ).
    • Wash for 5-10 minutes.

    • Co-apply GABA (

      
      ) + 6-Methoxy-3'-nitroflavone (1 
      
      
      
      M).
  • Data Analysis: Calculate Potentiation % =

    
    .
    
    • Positive Control:[2] Diazepam (1

      
      M).
      
    • Negative Control: Flumazenil (Antagonist).[3]

Quantitative Data Summary (Expected)

ParameterValue / RangeInterpretation
Binding Affinity (

)
10 - 50 nMHigh affinity for BDZ site (comparable to diazepam).
GABA Shift > 1.5Ratio of

(no GABA) /

(+ GABA). Indicates positive modulation.
Efficacy Partial AgonistPotentiation of GABA current is < 100% of Diazepam max effect.
Lipophilicity (logP) ~ 3.5 - 4.0High membrane permeability; crosses Blood-Brain Barrier.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (6-Methoxy-3'-nitroflavone) Binding Radioligand Binding ([3H]-Flunitrazepam) Start->Binding Result_Affinity Determine Ki (Affinity) Binding->Result_Affinity Electro Electrophysiology (Xenopus Oocytes) Result_Affinity->Electro If Ki < 100 nM Result_Efficacy Determine Potentiation (Efficacy) Electro->Result_Efficacy InVivo Behavioral Assays (Elevated Plus Maze) Result_Efficacy->InVivo If Positive Modulator Result_Profile Anxiolytic Profile (Sedation vs Anxiety) InVivo->Result_Profile

Caption: Step-by-step validation workflow from binding affinity to functional efficacy.

References

  • Marder, M., et al. (1995). "6,3'-Dinitroflavone, a novel high affinity ligand for the benzodiazepine receptor with potent anxiolytic properties." Bioorganic & Medicinal Chemistry Letters, 5(21), 2467-2472. Link

  • Wolfman, C., et al. (1996). "Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors."[3] Journal of Pharmacology and Experimental Therapeutics, 278(3), 1353-1360. Link

  • Paladini, A. C., et al. (1999). "Flavonoids and the central nervous system: from forgotten factors to potent anxiolytic compounds." Journal of Pharmacy and Pharmacology, 51(5), 519-526. Link

  • Griebel, G., et al. (1999). "Profile of the synthetic flavonoid 6,3'-dinitroflavone in various models of anxiety." Psychopharmacology, 147, 279-284. Link

  • MedChemExpress. "6-Methoxyflavone Product Information." MedChemExpress. Link (Reference for general 6-methoxyflavone properties).

Sources

Pharmacophore Modeling of 2-(3-Nitrophenyl)-4H-1-Benzopyran-4-One Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Anticancer Lead Optimization

Executive Summary & Scientific Rationale

The scaffold 2-(3-nitrophenyl)-4H-1-benzopyran-4-one (a specific nitro-flavone derivative) represents a privileged structure in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory therapeutics. The core benzopyran-4-one (chromone) moiety serves as a bioisostere for adenosine triphosphate (ATP), allowing it to target a vast array of kinase enzymes (e.g., PI3K, Src, PKC) and nuclear receptors (e.g., Estrogen Receptor, Aromatase).

The specific inclusion of a 3-nitrophenyl group at the C2 position introduces unique electronic and steric properties. The nitro group (


) acts as a strong electron-withdrawing group (EWG) and a potent hydrogen bond acceptor, often critical for anchoring the ligand in the hydrophilic pocket of a target protein (e.g., forming interactions with backbone amides or Ser/Thr side chains).

This guide provides a rigorous, self-validating protocol for generating high-quality pharmacophore models for this chemical series. It moves beyond basic tutorial steps to address the causal "why" behind parameter selection, ensuring reproducibility and high predictive power (E-E-A-T).

Computational Workflow & Methodology

Dataset Curation and Preparation

Objective: To create a training set that statistically distinguishes active from inactive conformers.

  • Protocol:

    • Selection: Curate a set of 20–30 analogs with a spread of bioactivity (IC

      
      ) spanning at least 3–4 orders of magnitude. Ensure the "2-(3-nitrophenyl)" core is conserved or systematically varied (e.g., 4-nitro, 2-nitro comparisons) to capture structure-activity relationships (SAR).
      
    • 3D Structure Generation: Convert 2D SMILES to 3D structures.

    • Ionization States: Generate states at physiological pH (7.4 ± 1.0). While the benzopyran-4-one core is neutral, substituents on the phenyl ring (e.g., amines, carboxylic acids) may ionize.

    • Energy Minimization: Apply the OPLS4 or MMFF94 force field.

      • Expert Insight: The bond between the C2 of the chromone and the C1' of the nitrophenyl ring is rotatable. A simple minimization is insufficient. You must perform a torsional scan to identify the global minimum, as the planarity of the two rings heavily influences

        
         stacking interactions with the target.
        
Conformational Analysis (The Critical Step)

Causality: Pharmacophore models fail when they rely on a single, rigid low-energy conformer that may not represent the bioactive conformation.

  • Method: Mixed-Model Monte Carlo (MCMM) or Systematic Search.

  • Parameters:

    • Energy Window: 10–20 kcal/mol (to include higher-energy bioactive states).

    • Max Conformers: 100 per ligand.

    • RMSD Cutoff: 0.5 Å (to remove redundant shapes).

Pharmacophore Hypothesis Generation

Algorithm Choice: Use a ligand-based approach (e.g., HypoGen or GALAHAD) if the crystal structure is unknown. If a target (e.g., CYP19A1/Aromatase) is known, use structure-based modeling (e.g., Interaction Generation).

Key Features for 2-(3-nitrophenyl)-4H-1-benzopyran-4-one:

  • Hydrogen Bond Acceptor (HBA): The Carbonyl (C=O) at position 4.

  • Hydrogen Bond Acceptor (HBA): The Nitro (

    
    ) oxygens at the 3' position. Critical for specificity.
    
  • Aromatic Ring (R): The Benzopyran fused ring system.

  • Hydrophobic (H): The Phenyl ring at position 2.

Visualizing the Workflow

The following diagram illustrates the iterative process of model generation and validation.

PharmacophoreWorkflow Data Dataset Curation (Active vs Inactive) Prep Ligand Prep & Conformational Expansion Data->Prep 2D to 3D Align Molecular Alignment (Superposition) Prep->Align Energy Window < 20 kcal/mol Feat Feature Mapping (HBA, HBD, Aro, Hyd) Align->Feat Common Features Model Hypothesis Generation (3D Pharmacophore) Feat->Model Algorithm (e.g., HypoGen) Valid Validation (ROC, Enrichment Factor) Model->Valid Test Set Valid->Model Refine

Caption: Figure 1. Step-by-step computational workflow for generating a robust pharmacophore model.

Case Study: Targeting Aromatase (CYP19A1)

Context: Flavones are well-documented Aromatase inhibitors, used in breast cancer therapy. The 2-(3-nitrophenyl) analog is a potent candidate due to the nitro group's ability to mimic the steroid backbone oxygenation or interact with the heme access channel.

Pharmacophore Feature Definition

Based on the structure of 2-(3-nitrophenyl)-4H-1-benzopyran-4-one, the following spatial arrangement is proposed for the bioactive pharmacophore:

Feature TypeChemical MoietyFunction
HBA-1 C4-Carbonyl OxygenAccepts H-bond from Met374 or Arg115 backbone.
HBA-2 3'-Nitro Group (

)
Accepts H-bond from Ser478 or Thr310; crucial for orientation.
Ring ARO-1 Benzopyran Core

stacking with Phe220.
Ring ARO-2 2-Phenyl RingHydrophobic interaction within the access channel.
Vector C2-C1' BondDefines the twist angle (~40°) between rings.
Validation Metrics (Self-Validating System)

A reliable model must pass these statistical thresholds:

  • RMSD (Root Mean Square Deviation): < 1.0 Å between the pharmacophore features and the ligand atoms.

  • Correlation Coefficient (

    
    ):  > 0.90 for the training set (predicted vs. experimental activity).
    
  • Cost Analysis: The difference between the "Null Cost" and "Total Cost" should be > 60 bits (indicating the model is not random).

Mechanism of Action Visualization

The following diagram hypothesizes the binding mode of the 2-(3-nitrophenyl) analog within a generic kinase or aromatase binding pocket, highlighting the role of the nitro group.

BindingMode cluster_ligand Ligand: 2-(3-nitrophenyl)-4H-1-benzopyran-4-one cluster_receptor Receptor Binding Pocket Chromone Chromone Core (Aromatic) Carbonyl C=O (Acceptor) Chromone->Carbonyl Nitro 3-NO2 Group (Strong Acceptor) Chromone->Nitro Linker Res2 Hydrophobic Pocket (Phe/Trp) Chromone->Res2 Pi-Pi Stacking Res1 Backbone NH (Met/Arg) Carbonyl->Res1 H-Bond Res3 Ser/Thr Sidechain (Donor) Nitro->Res3 H-Bond (Critical)

Caption: Figure 2. Hypothesized binding interactions. The 3-Nitro group acts as a critical anchor point.

Experimental Validation Protocol

To validate the computational model, the following in vitro assay is recommended.

Protocol: Fluorescence Polarization Kinase Assay
  • Reagents: Purified kinase/aromatase, Fluorescent tracer (ATP-mimic), 2-(3-nitrophenyl) analogs (dissolved in DMSO).

  • Procedure:

    • Plate 20 µL of enzyme buffer into 384-well black plates.

    • Add 100 nL of compound (serial dilution).

    • Incubate 30 min at RT.

    • Add 10 µL of Tracer/Antibody mix.

    • Read Fluorescence Polarization (mP) after 60 min.

  • Analysis: Plot mP vs. log[Compound]. Calculate IC

    
    .[1][2]
    
  • Correlation: Map experimental IC

    
     values against the "Fit Value" from the pharmacophore model. A linear regression (
    
    
    
    ) confirms the model's predictive validity.

References

  • Structure-activity relationship of antiestrogens.[3] Phenolic analogues of 2,3-diaryl-2H-1-benzopyrans. Source: National Institutes of Health (PubMed) URL:[Link] (Search Term: Benzopyran antiestrogens SAR)

  • Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Source: PubMed Central (PMC) URL:[Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-one-isoxazole Hybrid Compounds. Source: MDPI Molecules URL:[Link]

  • Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-zeta inhibitors. Source: Molecular BioSystems URL:[Link]

  • Benzopyran-4-one is an ideal pharmacophore for lead optimization in antidiabetic drug discovery. Source: ResearchGate URL:[Link]

Sources

Unveiling the Molecular Interactions of a Novel Benzopyranone: A Technical Guide to Identifying Binding Affinity Targets for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 7, 2026 – In the dynamic landscape of drug discovery, the precise identification of molecular targets for novel chemical entities is a cornerstone of successful therapeutic development. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential binding affinity targets for the compound 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one. As a Senior Application Scientist, this document synthesizes established principles of molecular pharmacology with actionable, field-proven experimental strategies to elucidate the mechanism of action for this promising benzopyranone derivative.

Introduction: The Therapeutic Potential of the Benzopyranone Scaffold

The 4H-1-benzopyran-4-one (chromone) framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The subject of this guide, 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one, combines this versatile core with key chemical features—a methoxy group at the 6-position and a nitrophenyl substituent at the 2-position—that are known to modulate biological activity. Understanding the specific molecular targets of this compound is paramount to harnessing its therapeutic potential.

Predicted Binding Affinity Targets: An Evidence-Based Approach

Direct experimental data on the binding targets of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is not yet prevalent in the public domain. Therefore, a rational, evidence-based approach grounded in the structure-activity relationships (SAR) of analogous compounds is employed to predict potential binding partners.

Protein Kinases: A Primary Target Class for Flavonoid Derivatives

The 2-phenyl-4H-1-benzopyran-4-one (flavone) structure is a common motif in a multitude of protein kinase inhibitors.[1] The ATP-binding site of many kinases can accommodate the planar benzopyranone ring system. The methoxy and nitro substitutions on the phenyl ring can influence the binding affinity and selectivity for specific kinases.

Hypothesized Kinase Targets:

  • Src Kinase: Benzopyran-4-one derivatives have been reported to exhibit Src kinase inhibitory activity.[1]

  • Phosphatidylinositol 3-kinase (PI3K): The well-known inhibitor LY294002 features a morpholine-substituted benzopyranone core, highlighting the potential for this scaffold to target the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): Certain 4H-benzo[h]chromene derivatives have shown inhibitory activity against both wild-type and mutant forms of EGFR, a key target in cancer therapy.[3]

Aromatase: Implications in Hormone-Dependent Cancers

Flavonoids are well-documented inhibitors of aromatase (cytochrome P450 19A1), an enzyme critical for estrogen biosynthesis. Inhibition of aromatase is a key strategy in the treatment of hormone-receptor-positive breast cancer. The planar structure of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one makes it a candidate for binding to the active site of aromatase.

Modulators of Apoptotic Pathways

Benzopyran derivatives have been observed to exert neuroprotective and anticancer effects by modulating key proteins in the apoptotic cascade.[4][5]

Potential Apoptotic Pathway Targets:

  • Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. Flavonoids have been shown to influence the expression levels of these proteins.

  • Caspases: As the executioners of apoptosis, caspases are crucial targets for therapeutic intervention.

Experimental Workflows for Target Identification and Validation

To empirically determine the binding affinity and validate the predicted targets of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one, a multi-pronged approach employing state-of-the-art biophysical techniques is recommended.

Caption: A generalized workflow for identifying and validating the binding targets of a novel compound.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of a small molecule to an immobilized protein target.[6][7]

Step-by-Step SPR Protocol:

  • Protein Immobilization: The purified target protein (e.g., Src kinase, PI3K) is immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one are flowed over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time.

  • Kinetic Analysis: The association rate (kon) and dissociation rate (koff) are determined from the sensorgram data. The equilibrium dissociation constant (KD) is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][10]

Step-by-Step ITC Protocol:

  • Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is loaded into the injection syringe.

  • Titration: A series of small injections of the compound are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

ITC_Principle cluster_0 ITC Experiment cluster_1 Data Analysis Syringe (Ligand) Syringe (Ligand) Sample Cell (Protein) Sample Cell (Protein) Syringe (Ligand)->Sample Cell (Protein) Injection Heat Detector Heat Detector Sample Cell (Protein)->Heat Detector Heat Change (ΔH) Binding Isotherm Plot Binding Isotherm Plot Heat Detector->Binding Isotherm Plot Thermodynamic Parameters\n(K_D, n, ΔH, ΔS) Thermodynamic Parameters (K_D, n, ΔH, ΔS) Binding Isotherm Plot->Thermodynamic Parameters\n(K_D, n, ΔH, ΔS)

Caption: The fundamental principle of an Isothermal Titration Calorimetry experiment.

Radioligand Binding Assays for High-Throughput Screening

Radioligand binding assays are a highly sensitive and robust method for determining the affinity of a test compound for a receptor.[11][12][13] This technique is particularly useful for high-throughput screening of compound libraries.

Step-by-Step Radioligand Binding Assay Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a known binder to the target) and varying concentrations of the unlabeled test compound, 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table outlines the key quantitative parameters that can be obtained from the described experimental techniques.

ParameterTechniqueDescription
KD (Equilibrium Dissociation Constant) SPR, ITCA measure of binding affinity; lower KD indicates stronger binding.
kon (Association Rate Constant) SPRThe rate at which the compound binds to the target.
koff (Dissociation Rate Constant) SPRThe rate at which the compound dissociates from the target.
n (Stoichiometry) ITCThe molar ratio of the compound to the target in the complex.
ΔH (Enthalpy Change) ITCThe heat released or absorbed upon binding.
ΔS (Entropy Change) ITCThe change in disorder of the system upon binding.
Ki (Inhibition Constant) Radioligand Binding AssayThe concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.

Conclusion and Future Directions

This technical guide provides a strategic framework for the identification and characterization of the binding affinity targets for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one. By leveraging a predictive approach based on the known pharmacology of the benzopyranone scaffold and employing rigorous biophysical validation techniques, researchers can efficiently elucidate the molecular mechanisms underlying the biological activity of this compound. The insights gained from these studies will be instrumental in guiding lead optimization efforts and advancing this promising molecule through the drug discovery pipeline. Subsequent cellular and in vivo studies will be essential to confirm the physiological relevance of the identified binding targets and to fully realize the therapeutic potential of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • MDPI. (2020, May 27). Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Molecules. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

  • Lee, J. H., et al. (2002). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic brain damage in rats. Journal of Pharmacology and Experimental Therapeutics, 301(1), 210-6. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Springer. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • PubMed. (2006). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology, 317, 1-14. [Link]

  • PubMed. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2253, 155-167. [Link]

  • Geissler, J. F., et al. (1992). Benzopyranones and benzothiopyranones: a class of tyrosine protein kinase inhibitors with selectivity for the v-abl kinase. Cancer Research, 52(16), 4492-4498.
  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry, 269(7), 5241-5248.
  • Singh, P., et al. (2018). Design, synthesis and biological evaluation of novel 2-phenyl-1-benzopyran-4-one derivatives as potential poly-functional anti-Alzheimer's agents. RSC Advances, 8(52), 29693-29708. [Link]

  • ResearchGate. (2015, December 24). Benzopyran-4-one is an ideal pharmacophore for lead optimization in antidiabetic drug discovery. [Link]

  • MDPI. (2025, October 30). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

  • PubMed. (2022, July 20). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(28), 8788-8798. [Link]

  • ResearchGate. (2025, August 10). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic. [Link]

Sources

The Evolution and Discovery of Nitro-Substituted Benzopyran-4-one Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzopyran-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Historically, the therapeutic potential of chromones was first realized with the isolation of Khellin from the plant Ammi visnaga, which paved the way for anti-allergic medications like cromolyn sodium[1]. However, the strategic introduction of a nitro group (


) into the benzopyran-4-one core marked a paradigm shift in both synthetic utility and pharmacological targeting.

Nitro-substituted benzopyran-4-ones—specifically nitrochromones and nitroflavones—exhibit unique electronic profiles. The strongly electron-withdrawing nature of the nitro group transforms the chromone ring into an exceptional Michael acceptor, facilitating complex downstream derivatization. As a Senior Application Scientist, I present this whitepaper to dissect the historical discovery, mechanistic chemistry, validated synthetic protocols, and pharmacological applications of these versatile derivatives.

Historical Context and Structural Evolution

Until the late 20th century, research on flavonoids and chromones primarily focused on naturally occurring polyhydroxylated variants known for their antioxidant properties. The transition toward synthetic nitro-derivatives was driven by the need for enhanced receptor binding affinities and metabolic stability.

A major breakthrough occurred in the late 1990s with the discovery of 6-bromo-3'-nitroflavone . Researchers identified this synthetic flavonoid as a potent, high-affinity ligand for the central benzodiazepine binding site of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 receptor. Unlike classical benzodiazepines, this nitroflavone exhibited anxiolytic properties without the pronounced sedative side effects, highlighting the nitro group's ability to modulate receptor subtype selectivity (specifically ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

vs.

subunits).

Simultaneously, 3-formyl-6-nitrochromone (CAS 42059-80-3) was synthesized and quickly became a cornerstone intermediate in drug discovery. It was successfully utilized in the development of agents capable of reversing multidrug resistance (MDR1) in human colon cancer cells and as a potent urease inhibitor. Recently, the 3-nitro-2H-chromene subclass has gained intense focus for its potent antibacterial and antileishmanial activities, driven by the nitro-alkene moiety's reactivity with biological nucleophiles[2][3].

Chemical Synthesis & Mechanistic Pathways

The placement of the nitro group dictates the synthetic strategy. Substitution at the 6-position (on the benzene ring) is typically achieved via electrophilic aromatic nitration or by starting with pre-nitrated precursors. Conversely, substitution at the 3-position (on the pyran ring) requires specialized condensation reactions.

The Role of the Nitro Group in Reactivity

The causality behind the reactivity of 3-nitrochromenes lies in the conjugation of the nitro group with the


 double bond. This creates a highly electron-deficient alkene, making it an ideal Michael acceptor for nucleophilic attack (nitro-Michael additions). This property is exploited to synthesize complex polyheterocycles, aminochromones, and chiral drug candidates.
Validated Experimental Protocols
Protocol 1: Synthesis of 3-Formyl-6-nitrochromone via Vilsmeier-Haack Formylation

Rationale: The Vilsmeier-Haack reaction is highly effective for the simultaneous formylation and cyclization of 2-hydroxyacetophenones, providing a direct route to the chromone core without the need for heavy-metal catalysts.

  • Preparation of Vilsmeier Reagent: In a dry, round-bottom flask under an inert atmosphere, cool 15 mL of anhydrous

    
    -dimethylformamide (DMF) to 0°C. Add 0.05 mol of Phosphorus oxychloride (
    
    
    
    ) dropwise under continuous magnetic stirring.
  • Substrate Addition: Slowly add 0.02 mol of 2-hydroxy-5-nitroacetophenone to the Vilsmeier reagent, maintaining the temperature at 0°C to prevent uncontrolled exothermic reactions.

  • Cyclization: Remove the ice bath and stir the mixture at room temperature for 30 minutes. Subsequently, heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring to hydrolyze the iminium intermediate.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold, distilled water until the filtrate reaches a neutral pH.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 3-formyl-6-nitrochromone as yellow-orange crystals[4].

Protocol 2: Synthesis of 2-Aryl-3-nitro-2H-chromenes via Green Catalysis

Rationale: Utilizing a basic organocatalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) drives the initial oxa-Michael addition of salicylaldehyde to


-nitrostyrene, followed by an intramolecular aldol condensation. This avoids toxic chlorinated solvents and heavy metals.
  • Reaction Setup: In a 50 mL flask, combine 1.0 mmol of the selected

    
    -nitrostyrene and 1.2 mmol of salicylaldehyde.
    
  • Catalysis: Add 10 mL of acetonitrile as the solvent, followed by 20 mol% of DABCO.

  • Incubation: Stir the mixture in a water bath at 40°C. The reaction is typically complete within 4-8 hours (verify via TLC).

  • Workup: Transfer the mixture to a separatory funnel. Add 15 mL of ethyl acetate and 10 mL of 10% aqueous sodium hydroxide (

    
    ) to separate unreacted phenols.
    
  • Extraction: Collect the organic phase, dry over anhydrous sodium sulfate (

    
    ), and filter.
    
  • Concentration & Purification: Remove the solvent using a rotary evaporator at 40°C. Purify via silica gel column chromatography to isolate the pure 3-nitro-2H-chromene derivative[3].

SynthWorkflow N1 Salicylaldehyde N3 DABCO Catalyst (Acetonitrile, 40°C) N1->N3 N2 β-Nitrostyrene N2->N3 N4 Oxa-Michael Addition Intermediate N3->N4 Nucleophilic Attack N5 Cyclization & Dehydration N4->N5 Intramolecular Aldol N6 3-Nitro-2H-chromene Derivatives N5->N6 H2O Elimination

Synthetic workflow for 3-nitro-2H-chromenes via DABCO-catalyzed oxa-Michael addition.

Pharmacological Applications & Biological Data

The integration of the nitro group significantly alters the lipophilicity and electron distribution of the chromone core, enabling it to interact with diverse biological targets.

Neurological Modulation

Synthetic nitroflavones, particularly 6-bromo-3'-nitroflavone, have demonstrated exceptional affinity for the benzodiazepine binding site on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 receptors. The nitro group at the 3'-position of the phenyl ring creates a strong dipole that interacts favorably with the 

subunit binding pocket, promoting an influx of chloride ions and resulting in anxiolytic effects without muscle relaxation or amnesia.

GABAPathway N1 6-Bromo-3'-nitroflavone N2 GABA_A Receptor (Benzodiazepine Binding Site) N1->N2 High Affinity Binding N3 Allosteric Modulation N2->N3 N4 Increased Cl- Ion Influx N3->N4 Channel Opening N5 Neuronal Hyperpolarization N4->N5 N6 Anxiolytic Effect N5->N6 Reduced Excitability

Mechanism of 6-bromo-3'-nitroflavone via GABA_A receptor allosteric modulation.

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted halogenated 3-nitro-2H-chromenes as potent agents against multidrug-resistant bacteria. The nitro group acts as a redox-active pharmacophore, generating reactive nitrogen species within the bacterial cell or directly inhibiting essential enzymes like Thioredoxin Reductase (TrxR)[2]. Furthermore, these derivatives have shown promising in vitro efficacy against Leishmania tropica amastigotes[3].

Quantitative Biological Data Summary
CompoundPrimary Target / AssayBiological Activity / EfficacyReference
6-Bromo-3'-nitroflavone ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Receptor (

/

)
High affinity binding; Anxiolytic at 10–300 µg/kg in vivo
3-Formyl-6-nitrochromone MDR1 / Urease EnzymeMultidrug resistance reversal; Urease Inhibition
Compound 5s (Tri-halogenated 3-nitrochromene)Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC) = 4 μg/mL[2]
Compound 2 (Dibromo-3-nitrochromene acetate)S. aureus / S. epidermidisMinimum Bactericidal Concentration (MBC) = 4 μg/mL[2]
3-Nitro-2H-chromene derivatives Leishmania tropicaPotent antileishmanial activity (in vitro amastigote reduction)[3]

Conclusion

The discovery and subsequent optimization of nitro-substituted benzopyran-4-one derivatives represent a masterclass in structure-activity relationship (SAR) engineering. By leveraging the electron-withdrawing capabilities of the nitro group, chemists have transformed the traditional chromone scaffold from a simple natural product core into a highly reactive synthetic intermediate and a potent, targeted pharmacophore. Future drug development will likely focus on the asymmetric synthesis of chiral 3-nitrochromenes and their application in overcoming antimicrobial resistance.

References

  • The chemistry of 3-nitrochromenes Chimica Oggi / Chemistry Today (via ResearchGate). URL:[Link]

  • Flavonoids as GABAA receptor ligands: the whole story? Journal of Experimental Pharmacology / Dove Medical Press (Taylor & Francis). URL:[Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria MDPI - Pharmaceuticals. URL:[Link]

  • Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies Scientific Reports (Nature Portfolio) / PMC. URL:[Link]

  • The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan ResearchGate. URL:[Link]

Sources

Methodological & Application

Crystallization techniques for purifying 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Advanced Crystallization Techniques for the Purification of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic flavonoid derivative belonging to the chromone class of compounds. Flavonoids and their synthetic analogues are subjects of intense research due to their diverse pharmacological activities, which are intrinsically linked to their molecular structure.[1] For reliable biological evaluation and to meet stringent regulatory standards in drug development, achieving high purity is not merely a procedural step but a fundamental requirement. Crystallization stands as the definitive and most cost-effective method for the final purification of solid organic compounds, capable of yielding materials with exceptional purity by separating the target molecule from impurities, isomers, and residual reactants.[2]

This guide provides a detailed exploration of the principles and methodologies for crystallizing 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one. We move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them effectively.

Part 1: Foundational Principles of Crystallization

Crystallization is a phase transition where a solute in a liquid solution is transferred to a highly ordered, solid crystalline phase. The process is governed by thermodynamics and kinetics, hinging on the creation of a supersaturated solution from which the target compound can no longer remain dissolved.[3] Supersaturation can be achieved through several methods, including cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the compound's solubility.[4][5]

The ideal crystallization process is slow and controlled. Rapid precipitation often traps impurities within the crystal lattice, leading to a poorly purified product or an amorphous powder instead of well-defined crystals.[6]

Molecular Considerations for Crystallization

The structure of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one dictates its solubility behavior. Key features include:

  • Chromone Core: A moderately polar heterocyclic system.

  • Methoxy Group (-OCH₃): An electron-donating group that slightly reduces polarity compared to a hydroxyl group.

  • Nitrophenyl Group (-C₆H₄NO₂): A polar group that introduces strong dipole-dipole interactions.

The overall molecule is moderately polar, relatively rigid, and capable of π-π stacking interactions, all of which favor crystallization. The primary challenge lies in selecting a solvent system that can effectively modulate its solubility under different conditions.

Part 2: Strategic Solvent Selection

The choice of solvent is the most critical variable in developing a successful crystallization protocol.[6] The perfect solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[7][8]

Key Solvent Properties:
  • Solubility Profile: The compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[2]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (removed with the mother liquor).[8]

  • Chemical Inertness: The solvent must not react with the compound.[7]

  • Boiling Point: A relatively low boiling point (typically <100-120 °C) is preferred for easy removal from the final crystals.[9] However, very volatile solvents can evaporate too quickly, leading to poor crystal quality.[6]

Solvent Screening Protocol

A systematic screening is essential to identify the optimal solvent or solvent pair.

Methodology:

  • Place approximately 10-20 mg of the crude compound into several small test tubes.

  • To each tube, add a different solvent dropwise (0.2 mL at a time) from the candidate list below.

  • Observe solubility at room temperature. If the compound dissolves readily, the solvent is likely too good for single-solvent crystallization but may be useful as the "good" solvent in a binary system.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, it is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will yield a high quantity of crystalline solid.[2]

Recommended Solvents for Screening

The moderate polarity of the target compound suggests that solvents of intermediate polarity, or pairs of polar and non-polar solvents, will be most effective.

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Ethanol 78Polar ProticOften effective for flavonoids. Can form hydrogen bonds.[9][10] Flammable.
Methanol 65Polar ProticMore polar than ethanol.[7] Good for more polar compounds. Toxic and flammable.
Ethyl Acetate 77Mid-PolarityAn excellent and versatile solvent for many organic compounds.[6][7] Flammable.
Acetone 56Polar AproticA strong solvent, but its high volatility can make controlled cooling difficult.[6][9] Highly flammable.
Toluene 111Non-PolarMay work for less polar impurities or as part of a solvent pair. Higher boiling point requires care.[9] Flammable, toxic.
Hexane/Heptane 69 / 98Non-PolarLikely to be poor solvents (anti-solvents). Ideal for use in binary systems with a more polar solvent.[9] Flammable.
Dichloromethane 40Mid-PolarityOften dissolves compounds at room temperature but can be used in layering or diffusion methods. Very volatile.[6] Suspected carcinogen.

Part 3: Crystallization Protocols

Before attempting any crystallization, ensure the starting material has a minimum purity of 80-90%; crystallization is a purification, not a separation, technique for complex mixtures.[6]

Workflow: Solvent System Selection

G start Start: Crude Compound (10-20 mg) test_rt Add 0.2 mL Solvent Observe at Room Temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt heat Heat to Boiling dissolves_rt->heat No good_solvent Result: Good Solvent for Binary System dissolves_rt->good_solvent Yes dissolves_hot Dissolves? heat->dissolves_hot cool Slow Cool to 0 °C dissolves_hot->cool Yes bad_solvent Result: Poor Solvent (Insoluble) dissolves_hot->bad_solvent No crystals Crystals Form? cool->crystals candidate Result: Candidate for Single-Solvent Method crystals->candidate Yes no_xtal Result: No Crystals (Unsuitable) crystals->no_xtal No

Caption: Workflow for empirical solvent screening.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward technique, ideal when a single solvent with a steep temperature-solubility gradient is identified.

Methodology:

  • Place the crude 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one into an Erlenmeyer flask.

  • Add the chosen solvent (e.g., Ethanol or Ethyl Acetate) in small portions while heating the flask on a hotplate with stirring. Continue adding solvent until the compound just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.[11]

  • If the solution is colored by impurities, this is the stage to add a small amount of activated charcoal and hot filter the solution.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, well-ordered, and pure crystals. Rapid cooling traps impurities.[2]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to remove all residual solvent.

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation a 1. Add Crude Solid to Flask b 2. Add Minimum Hot Solvent until Dissolved a->b c 3. Slow Cool to Room Temperature b->c d 4. Cool in Ice Bath c->d e 5. Vacuum Filter Crystals d->e f 6. Wash with Cold Solvent e->f g 7. Dry Under Vacuum f->g

Caption: Workflow for cooling crystallization.

Protocol 2: Solvent-Antisolvent Crystallization

This method is used when no single solvent is ideal. It involves dissolving the compound in a "good" solvent and then carefully adding a miscible "poor" solvent (the antisolvent) in which the compound is insoluble.

Methodology:

  • Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Acetone or Ethyl Acetate) at room temperature or with gentle warming.

  • Slowly add the "poor" solvent/antisolvent (e.g., Hexane or Water) dropwise with constant stirring.

  • Continue adding the antisolvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cover the vessel and allow it to stand undisturbed. Crystals should form slowly over time. If not, gentle cooling may be initiated.

  • Isolate the crystals as described in Protocol 1 (Steps 6-8).

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for growing very high-quality crystals from small amounts of material (milligrams), making it ideal for obtaining samples for X-ray crystallography.[4][6]

Setup:

  • An inner vial (e.g., a 1-dram vial) containing the compound dissolved in a small amount of a "good," less volatile solvent.

  • A larger outer vessel (e.g., a small beaker or jar with a lid) containing a pool of a "poor" (antisolvent), more volatile solvent.

Methodology:

  • Dissolve the compound in a minimal volume of the "good" solvent (e.g., Toluene, Ethyl Acetate) in the small, inner vial.

  • Place this inner vial, uncapped, inside the larger vessel.

  • Add the more volatile antisolvent (e.g., Hexane, Diethyl Ether) to the larger vessel, ensuring the liquid level is below the top of the inner vial.

  • Seal the outer vessel tightly and leave it undisturbed.

  • Mechanism: The volatile antisolvent will slowly evaporate and diffuse into the solvent in the inner vial. This gradual change in the solvent composition reduces the solubility of the compound, slowly inducing crystallization.[4][12]

  • Monitor periodically over several hours to days for crystal growth.

G cluster_main Sealed Outer Vessel cluster_inner Inner Vial cluster_process Mechanism solution Solution: Compound in 'Good' Solvent (Less Volatile) pool Pool of 'Poor' Antisolvent (More Volatile) evap 1. Evaporation pool->evap diff 2. Diffusion evap->diff diff->solution Antisolvent vapor enters solution xtal 3. Crystallization diff->xtal

Caption: Setup for vapor diffusion crystallization.

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated (too much solvent used).- Compound is highly soluble even at low temperatures.- Try to induce nucleation by scratching the inside of the flask with a glass rod.[11]- Add a "seed crystal" of the pure compound.[11]- Boil off some of the solvent to increase concentration and re-cool.[13]- If all else fails, a different solvent system is needed.
"Oiling Out" - The solution becomes supersaturated at a temperature above the compound's melting point.- Presence of significant impurities depressing the melting point.- Re-heat the solution to redissolve the oil, add more of the "good" solvent to lower the saturation temperature, and re-cool.[11]- Switch to a lower-boiling point solvent.
Crystallization is Too Rapid - The solution is too concentrated.- The cooling rate is too fast.- Re-heat and add a small amount of additional solvent.- Insulate the flask to ensure very slow cooling.[2]
Poor Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during a hot filtration step.- Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before a hot filtration.

References

  • Kavuru, P. (n.d.). Crystal Engineering of Flavonoids. Digital Commons @ USF - University of South Florida. [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Food Research and Development. (2022, November 23). Optimization of recrystallization process of flavonoids from Guanxi pomelo. [Link]

  • Cody, V. (n.d.). Crystal and molecular structures of flavonoids. PubMed. [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. [Link]

  • MDPI. (2025, November 6). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core. [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. [Link]

  • PubMed. (2021, September 15). Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • RSC Publishing. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. [Link]

Sources

Application Note: In Vitro Assay Dosing Protocols for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one (also referred to in literature as 6-methoxy-3'-nitroflavone) is a synthetic flavonoid derivative designed to target the benzodiazepine binding site (BDZ-bs) of the GABA-A receptor complex.

Unlike classical 1,4-benzodiazepines (e.g., diazepam), flavone derivatives often exhibit unique subtype selectivity, potentially offering anxiolytic properties with reduced sedative or amnesic side effects. The presence of the electron-withdrawing nitro group at the 3' position (B-ring) and the methoxy group at the 6 position (A-ring) are critical QSAR determinants for high-affinity binding to the


 and 

GABA-A subtypes.

Primary Application: This compound is utilized as a chemical probe to map the pharmacophore of the BDZ-bs and to differentiate between sedative (


-mediated) and anxiolytic ( 

-mediated) signaling pathways.

Chemical Handling & Solubilization[1]

Flavone derivatives are lipophilic and prone to precipitation in aqueous buffers if not handled correctly.

  • Molecular Weight: ~297.26 g/mol

  • Stock Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle.

  • Storage: -20°C, desiccated, protected from light (flavones are photo-labile).

Solubilization Protocol
  • Primary Stock (10 mM): Dissolve 2.97 mg of compound in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Working Stock (100 µM): Dilute the Primary Stock 1:100 in DMSO.

  • Assay Buffer Preparation: Do not add the DMSO stock directly to the cell culture media or buffer in one step to avoid "crashing out." Perform a serial dilution in buffer immediately prior to use, ensuring the final DMSO concentration remains

    
     (v/v) to prevent vehicle toxicity.
    

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the compound for the benzodiazepine site by displacing 

-Flumazenil.
Rationale

This assay validates that the compound interacts specifically with the BDZ site rather than the GABA orthosteric site. We use


-Flumazenil (Ro 15-1788) because it is a silent antagonist with high affinity for all diazepam-sensitive GABA-A subtypes.
Materials
  • Receptor Source: Rat cortical membrane homogenates or HEK293 cells transiently expressing rat

    
     GABA-A receptors.
    
  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Non-Specific Binding Control: Clonazepam (10 µM) or Diazepam (10 µM).

Dosing Scheme

Prepare a 9-point concentration series to generate a full sigmoidal displacement curve.

PointFinal Compound Conc.Preparation Strategy
110 µMHigh saturation point
23 µM
31 µM
4300 nMExpected

range for flavones
5100 nM
630 nM
710 nM
81 nMLow binding threshold
90 nMVehicle Control (Total Binding)
Step-by-Step Workflow
  • Membrane Prep: Thaw cortical membranes and resuspend in 50 mM Tris-Citrate buffer (pH 7.4). Wash twice by centrifugation (20,000 x g, 20 min) to remove endogenous GABA.

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL of Test Compound (at 4x concentration).

    • 50 µL of

      
      -Flumazenil (Final conc: 1 nM).
      
    • 100 µL of Membrane Suspension (approx. 100 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 4°C . Note: Low temperature prevents receptor degradation and minimizes low-affinity non-specific binding.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM).

Data Analysis

Calculate the


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of Flumazenil.

Protocol B: Functional Electrophysiology (Patch Clamp)

Objective: Determine if the compound is a Positive Allosteric Modulator (PAM), Negative Allosteric Modulator (NAM), or Null Modulator (Antagonist).

Rationale

Binding affinity (


) does not predict efficacy. A compound can bind tightly but have no effect (antagonist) or inhibit the channel (inverse agonist). This assay measures the chloride current (

) potentiation in the presence of GABA.
Experimental Setup
  • System: Whole-cell patch clamp in HEK293 cells stably expressing

    
    .
    
  • Holding Potential: -60 mV.

  • Agonist: GABA

    
     (concentration eliciting 20% of max response, typically 1-3 µM).
    
Dosing & Perfusion Protocol
  • Stabilization: Establish a stable baseline current with external saline solution.

  • GABA Control: Apply GABA (

    
    ) for 5 seconds. Wash for 30 seconds. Repeat until peak current amplitude is stable (<10% variance).
    
  • Co-Application: Perfuse GABA (

    
    ) + Test Compound (1 µM) .
    
  • Washout: Perfuse saline for 60 seconds.

Interpretation
  • PAM (Anxiolytic-like): Current amplitude increases >120% relative to GABA control.

  • NAM (Anxiogenic-like): Current amplitude decreases <80% relative to GABA control.

  • Antagonist: No change in current, but blocks the effect of Diazepam if co-applied.

Visualizing the Signaling Pathway[1]

The following diagram illustrates the mechanistic interaction of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one within the GABAergic synapse.

GABASignaling Compound 6-Methoxy-2-(3-nitrophenyl) -4H-1-benzopyran-4-one Receptor GABA-A Receptor (α1β2γ2 Pentamer) Compound->Receptor Binds Benzodiazepine Site (α/γ Interface) GABA GABA (Neurotransmitter) GABA->Receptor Binds Orthosteric Site ConfChange Conformational Change (Allosteric Modulation) Receptor->ConfChange Channel Chloride Channel Opening ConfChange->Channel Potentiation Influx Cl- Influx Channel->Influx Effect Hyperpolarization (Neuronal Inhibition) Influx->Effect

Figure 1: Mechanism of Action. The flavone derivative binds allosterically to the GABA-A receptor, modulating the chloride ion influx induced by GABA.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Assay cluster_2 Phase 3: Analysis Stock Dissolve Compound (DMSO, 10mM) Dilution Serial Dilution (1 nM - 10 µM) Stock->Dilution Incubate Incubate with [3H]-Flumazenil + Membranes (60 min @ 4°C) Dilution->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc Decision Determine Affinity Profile Calc->Decision

Figure 2: Step-by-step workflow for the Competitive Radioligand Binding Assay.

References

  • Marder, M., et al. (2001). "Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABAA receptor complex."[1] Bioorganic & Medicinal Chemistry, 9(2), 323-335.

  • Viola, H., et al. (1997). "Flavonoids: A new family of benzodiazepine receptor ligands."[2] Neurochemical Research, 22, 419-422.

  • Hanrahan, J. R., et al. (2011). "Flavonoid modulation of GABAA receptors." British Journal of Pharmacology, 163(2), 234–245.

  • Wang, F., et al. (2005). "GABA A receptor subtype selectivity underlying anxiolytic effect of 6-methylflavone." Biochemical Pharmacology, 70(11), 1593-1601.

Sources

Application Note: 1H NMR Spectral Elucidation and Analytical Protocol for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one, commonly referred to as 6-methoxy-3'-nitroflavone , is a synthetic flavonoid derivative of significant interest in medicinal chemistry. Flavones are characterized by a 15-carbon skeleton comprising two aromatic rings (A and B) linked by a heterocyclic pyran-4-one ring (C)[1].

The specific substitution pattern of this molecule—a methoxy group at C6 and a strongly electron-withdrawing nitro group at the meta-position of the B-ring (C3')—creates a highly distinct electronic environment. Accurate


H NMR interpretation is critical for confirming regiochemistry during synthesis, particularly for distinguishing it from other positional isomers (e.g., 7-methoxy or 4'-nitro derivatives). This guide provides a self-validating protocol and mechanistic rationale for the structural elucidation of this compound.

Causality in Experimental Design: Solvent and Parameter Selection

Solvent Selection: The Case for DMSO-

While Chloroform-


 (CDCl

) is the default solvent for many organic molecules, synthetic nitroflavones often exhibit poor solubility in non-polar halogenated solvents due to strong intermolecular dipole-dipole interactions facilitated by the nitro and carbonyl groups. We mandate the use of Dimethyl Sulfoxide-

(DMSO-

)
.

The Causality: DMSO-


 ensures complete dissolution, which prevents magnetic field inhomogeneities and the resulting line broadening caused by sample heterogeneity. Furthermore, its high dielectric constant predictably deshields aromatic protons, separating overlapping multiplets often seen in CDCl

[2].
Self-Validating System: The Lock Signal Check

Protocol Checkpoint: Before initiating acquisition, monitor the deuterium lock signal stability. A fluctuating lock signal or a cloudy sample indicates incomplete dissolution. Acquiring a spectrum of a suspension will result in distorted peak shapes, rendering critical multiplet analysis (like the 3.0 Hz meta-couplings) impossible. If observed, apply gentle sonication for 5 minutes at 30°C until the lock signal stabilizes.

H NMR Spectral Interpretation Logic

The structural elucidation of 6-methoxy-3'-nitroflavone relies on breaking the molecule down into four distinct spin systems. Advanced 1D and 2D NMR techniques remain the gold standard for assigning these systems without destructive sample preparation[3].

  • The Methoxy Group (-OCH

    
    ):  The strong electron-donating resonance effect (+R) of the oxygen atom shields the attached methyl protons, placing them in the aliphatic region as a sharp singlet integrating to 3H.
    
  • The C-Ring (Pyran-4-one): The C3 vinylic proton is a hallmark of the flavone core. Lacking adjacent protons, it appears as a sharp singlet. The anisotropic deshielding from the adjacent C4 carbonyl pushes this signal downfield.

  • The A-Ring (C5, C7, C8): The A-ring is an AMX spin system modified by the C6-methoxy group. Typically, the C5 proton in flavones is highly deshielded (>8.0 ppm) due to the peri-effect of the C4 carbonyl. However, the adjacent C6-methoxy group donates electron density, counteracting this deshielding, resulting in a doublet with a small meta-coupling to C7-H.

  • The B-Ring (3'-Nitrophenyl): The strong electron-withdrawing inductive (-I) and resonance (-R) effects of the nitro group dominate this ring. The C2'-H proton, flanked by the nitro group and the flavone core, is the most deshielded proton in the entire molecule.

Shift_Logic Core 6-Methoxy-3'-nitroflavone A_Ring A-Ring (C5, C7, C8) Deshielded by C=O Core->A_Ring B_Ring B-Ring (C2', C4', C5', C6') Deshielded by NO2 Core->B_Ring C_Ring C-Ring (C3-H) Flavone Singlet Core->C_Ring Methoxy C6-Methoxy Electron Donating Core->Methoxy A_Peaks C5-H (d), C7-H (dd), C8-H (d) A_Ring->A_Peaks 7.2 - 7.6 ppm B_Peaks C2'-H (t), C4'-H (ddd) C5'-H (t), C6'-H (dt) B_Ring->B_Peaks 7.7 - 8.8 ppm C_Peaks C3-H (s) C_Ring->C_Peaks ~7.1 ppm M_Peaks -OCH3 (s) Methoxy->M_Peaks ~3.9 ppm

Caption: Mechanistic logic dictating the 1H NMR chemical shifts of 6-methoxy-3'-nitroflavone.
Quantitative Data Summary

The following table summarizes the expected


H NMR chemical shifts for 6-methoxy-3'-nitroflavone acquired at 600 MHz in DMSO-

at 298 K.
ProtonExpected Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Rationale
C2'-H ~8.75t (narrow)~2.01HHighly deshielded by ortho-NO

and the anisotropic cone of the flavone C-ring.
C4'-H ~8.40ddd8.2, 2.0, 1.01HDeshielded by ortho-NO

.
C6'-H ~8.35dt8.0, 2.01HDeshielded by para-NO

and ortho-flavone core.
C5'-H ~7.85t8.01HMeta to NO

and flavone core; least deshielded in the B-ring.
C8-H ~7.65d9.01HOrtho-coupling to C7-H.
C5-H ~7.55d3.01HDeshielded by C4 carbonyl; narrow meta-coupling to C7-H.
C7-H ~7.40dd9.0, 3.01HOrtho to C8-H, meta to C5-H.
C3-H ~7.15s-1HCharacteristic isolated flavone vinylic proton.
6-OCH

~3.90s-3HShielded aliphatic signal from the A-ring methoxy group.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation
  • Weigh 10–15 mg of highly purified 6-methoxy-3'-nitroflavone into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Vortex for 30 seconds. If particulates remain, sonicate at 30°C for 5 minutes.

  • Transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Instrument Acquisition (600 MHz)
  • Insert and Lock: Insert the sample, tune/match the probe to

    
    H, and lock onto the DMSO-
    
    
    
    deuterium signal.
  • Shim: Perform gradient shimming (TopShim or equivalent) until the Z1 and Z2 gradients stabilize.

  • Parameter Setup:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Spectral Width (SW): 20 ppm (to capture highly deshielded B-ring signals and ensure a flat baseline for integration).

    • Relaxation Delay (D1): Set to 1.5 seconds .

      • Causality: While flavonoid aromatic protons relax relatively quickly, the isolated C3-H and C5-H lack adjacent protons for efficient dipole-dipole relaxation. A 1.5s delay ensures full longitudinal relaxation (

        
        ) for accurate, quantitative integration.
        
    • Number of Scans (NS): 16 to 32 (depending on exact concentration).

  • Acquire: Execute the acquisition.

Phase 3: Processing & Self-Validation
  • Zero-Filling: Zero-fill the Free Induction Decay (FID) to 64k data points. Causality: This enhances digital resolution, which is absolutely critical for accurately resolving and measuring the small 2.0–3.0 Hz meta-couplings of C5-H and C2'-H.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz.

  • Fourier Transform & Phasing: Perform the FT and manually correct the zero-order and first-order phase.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Referencing: Calibrate the spectrum by setting the residual DMSO pentet to 2.50 ppm (or TMS to 0.00 ppm).

  • Self-Validating Integration Check: Set the integration of the methoxy singlet (~3.90 ppm) strictly to 3.00. The C3-H singlet (~7.15 ppm) must integrate between 0.95 and 1.05. If it integrates significantly lower, your D1 delay was too short (incomplete relaxation) or the sample contains an overlapping impurity. Increase D1 to 2.5s and re-acquire.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B Data Acquisition (600 MHz, 298 K, ns=16, D1=1.5s) A->B C Fourier Transform & Phase Correction B->C D Baseline Correction & Referencing (DMSO 2.50 ppm) C->D E Integration Validation (Methoxy = 3.00, C3-H = 1.00) D->E F Structural Elucidation (6-Methoxy-3'-nitroflavone) E->F

Caption: Standardized 1H NMR acquisition and processing workflow for synthetic nitroflavones.

References

  • Kuhn, T., et al. "NMR Chemical Shifts of Common Flavonoids." Planta Medica, vol. 92, no. 1, 2026, pp. 58-80.[Link]

  • Branco, A., et al. "Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture." Anais da Academia Brasileira de Ciências, vol. 79, no. 2, 2007.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FLAV-SYN-6M3N Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Synthetic Yield & Purity[1]

Executive Summary & Molecule Profile

You are attempting to synthesize 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one . In medicinal chemistry, this scaffold is often explored for its anti-inflammatory or anticancer potential due to the specific electronic influence of the nitro group on the B-ring and the methoxy donation on the A-ring.

  • Core Challenge: The electron-withdrawing nitro group (

    
    ) on the B-ring deactivates the intermediate chalcone, often causing "stalled" cyclization reactions or incomplete dehydration during the initial condensation.
    
  • Recommended Pathway: Claisen-Schmidt Condensation

    
     Oxidative Cyclization (
    
    
    
    /DMSO).[1][2]
Synthetic Pathway Visualization

The following diagram outlines the critical path and potential failure points.

SynthesisPath SM1 2'-Hydroxy-5'-methoxy- acetophenone Chalcone Intermediate: 2'-Hydroxy-5'-methoxy- 3-nitrochalcone SM1->Chalcone Step 1: KOH/EtOH (Aldol Condensation) SM2 3-Nitrobenzaldehyde SM2->Chalcone Flavone Target: 6-Methoxy-2-(3-nitrophenyl)- 4H-1-benzopyran-4-one Chalcone->Flavone Step 2: I2 / DMSO (Oxidative Cyclization) Fail1 Failure: Aldol Adduct (Incomplete Dehydration) Chalcone->Fail1 Low Temp/Weak Base Fail2 Failure: Ring Opening (Hydrolysis) Flavone->Fail2 Prolonged Acidic Workup

Caption: Two-step synthesis showing critical intermediates and potential side-reaction divergence points.

Step-by-Step Optimization Protocols

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesis of 2'-hydroxy-5'-methoxy-3-nitrochalcone.[1]

The Science: The 3-nitro group makes the aldehyde highly electrophilic, which is excellent for the initial attack. However, the resulting aldol adduct (a


-hydroxy ketone) can be stable and refuse to dehydrate into the chalcone if the base concentration is too low.

Optimized Protocol:

  • Stoichiometry: Dissolve 2'-hydroxy-5'-methoxyacetophenone (1.0 eq) and 3-nitrobenzaldehyde (1.1 eq) in Ethanol (15 mL/mmol).

  • Catalyst Addition: Add aqueous KOH (40% w/v) dropwise. Crucial: Use at least 3.0 equivalents of base. The phenolic proton consumes 1 eq immediately; the remaining base drives the enolate formation.

  • Temperature: Stir at Room Temperature for 24 hours.

    • Troubleshooting: If TLC shows a spot just below the starting material (the aldol adduct), heat to 60°C for 2 hours to force dehydration.

  • Workup: Pour into crushed ice containing HCl. The solid must be yellow/orange (characteristic of chalcones).

Phase 2: Oxidative Cyclization (The Critical Step)

Objective: Ring closure to the flavone.

The Science: We recommend the Iodine/DMSO method over Selenium Dioxide (


). 

is difficult to remove and often leads to trapped selenium species. Iodine in DMSO acts as a mild Lewis acid to facilitate cyclization and an oxidant to dehydrogenate the intermediate flavanone.

Optimized Protocol:

  • Dissolution: Suspend the chalcone (1.0 mmol) in DMSO (10 mL).

  • Catalyst: Add Resublimed Iodine (

    
    ) (0.15 eq). Note: Only catalytic amounts are needed; DMSO is the stoichiometric oxidant.
    
  • Reaction: Heat to 130°C .

    • Warning: Do not exceed 140°C. Above this, DMSO decomposes violently.

    • Time: Monitor by TLC every 30 mins. The nitro group deactivates the B-ring, so this may take 2-4 hours (longer than unsubstituted flavones).[1]

  • Quench: Pour onto crushed ice containing 20% Sodium Thiosulfate (

    
    ). This reduces excess iodine (turning the solution from brown to clear/yellow) and precipitates the product.
    

Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky gum, not a solid."

Diagnosis: Likely contamination with the unreacted aldehyde or the intermediate flavanone. Solution:

  • The "Acetic Acid Trick": Recrystallize the gum from glacial acetic acid. Flavones are moderately soluble in hot acetic acid but crystallize beautifully upon cooling.

  • Trituration: Sonicate the gum in cold diethyl ether. The impurities often dissolve, leaving the flavone as a powder.

Issue 2: "Low yield in the cyclization step (<40%)."

Diagnosis: The nitro group is withdrawing electron density, making the cyclization slower. If you stop too early, you isolate the flavanone (the non-aromatic cyclic intermediate). Data Comparison of Cyclization Agents:

AgentConditionsProsCons

/ DMSO
130°C, 2-4hHigh yield, easy workupRequires high temp

/ Amyl Alcohol
Reflux, 12hWorks on stubborn substratesToxic, difficult purification
DDQ / Dioxane Reflux, 8hMild conditionsExpensive, difficult to remove byproduct

Recommendation: Stick to


/DMSO but increase reaction time. Verify "Flavanone vs. Flavone" via NMR (Flavanone has a characteristic ABX system at ~2.8-5.5 ppm; Flavone has a singlet at ~6.7 ppm for the C-3 proton).[1]
Issue 3: "I see multiple spots on TLC during condensation."

Diagnosis: Cannizzaro reaction. Explanation: The 3-nitrobenzaldehyde is susceptible to the Cannizzaro reaction (disproportionation into acid and alcohol) in strong base if the ketone enolization is slow. Fix: Add the ketone and base first, stir for 10 mins to form the enolate, then add the aldehyde.

Advanced Logic: The "Nitro Effect"

The presence of the 3-nitrophenyl group is the defining variable in this synthesis.

  • Solubility: The nitro group significantly decreases solubility in non-polar solvents (Hexane/Ether). Do not try to purify by silica column using only Hexanes/EtOAc; you will need DCM/MeOH gradients.

  • Electronic Deactivation:

    • In the Chalcone , the nitro group pulls density from the alkene, making it less nucleophilic.

    • During Cyclization , the ring closure requires the phenolic oxygen to attack the

      
      -carbon. The nitro group makes that carbon more electrophilic (Good!), but it also destabilizes the transition state for the subsequent oxidation (Bad).
      
    • Result: You must drive the reaction with heat (130°C) to overcome the activation energy barrier.

Troubleshooting Flowchart

Troubleshooting Start Problem Detected CheckTLC Check TLC Start->CheckTLC Branch1 Starting Material Remains CheckTLC->Branch1 Reaction Stalled Branch2 New Spot Formed (Not Product) CheckTLC->Branch2 Side Product Sol1 Increase Temp to 130°C Add 0.05 eq more Iodine Branch1->Sol1 Sol2 Check for Flavanone (Continue Heating) Branch2->Sol2

Caption: Decision tree for addressing stalled reactions during the cyclization phase.

References

  • BenchChem. (2025).[2][3][4][5] Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. Retrieved from

  • Kumar, S., et al. (2011). Cyclization of 2'-Hydroxychalcones in Dimethyl Sulphoxide. Asian Journal of Chemistry. Retrieved from

  • Mantri, P., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. Retrieved from

  • NIST Chemistry WebBook. 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy- (Structural Analog Reference). Retrieved from

  • Cabrera, M., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. NIH National Library of Medicine. Retrieved from

For further assistance, please reply with your specific NMR solvent and observed shifts.

Sources

Technical Support Center: Optimizing Cyclization Conditions for 2-(3-nitrophenyl) chromones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of 2-(3-nitrophenyl)chromones. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this specific class of chromones. The presence of a strong electron-withdrawing nitro group on the C-2 phenyl ring introduces unique challenges that require careful consideration of reaction conditions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve higher yields and purity.

Troubleshooting Guide

This section addresses the most common issues encountered during the cyclization step of 2-(3-nitrophenyl)chromone synthesis, typically the acid-catalyzed cyclodehydration of the 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione precursor.

Q1: Why is my overall yield of 2-(3-nitrophenyl)chromone consistently low?

Low yields can be attributed to several factors, ranging from the quality of starting materials to the specifics of the reaction work-up.[1] Here is a breakdown of potential causes and solutions:

  • Purity of Starting Materials: The synthesis is highly sensitive to the purity of the precursor, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione. This precursor is often synthesized via a Baker-Venkataraman rearrangement.[2][3][4]

    • Cause: Incomplete formation of the 1,3-diketone in the preceding step is a primary reason for poor overall yield in the final cyclization.[5] Impurities from the initial 2'-hydroxyacetophenone can also interfere with the reaction.[1]

    • Solution:

      • Validate Precursor Purity: Before starting the cyclization, confirm the purity of your 1,3-diketone precursor by ¹H NMR and melting point. Ensure the complete disappearance of the starting 2'-hydroxyacetophenone derivative.

      • Purify the Precursor: If impurities are present, purify the 1,3-diketone by recrystallization (e.g., from ethanol or acetic acid) before proceeding to the cyclization step.

  • Suboptimal Reaction Conditions: The choice of catalyst, temperature, and reaction time are critical for efficient cyclization.

    • Cause: The reaction conditions may be too harsh, leading to degradation, or too mild, resulting in an incomplete reaction.[5]

    • Solution: Refer to the optimization table below (Table 1) and systematically vary the conditions. A good starting point is using a catalytic amount of concentrated sulfuric acid in glacial acetic acid at reflux.

  • Issues During Work-up: The product can be lost during the precipitation and extraction phases.

    • Cause: The chromone may have some solubility in the aqueous phase, or precipitation may be incomplete.

    • Solution: When quenching the reaction mixture in ice water, ensure vigorous stirring to promote complete precipitation.[5] If the product remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[5]

Q2: My reaction isn't going to completion. TLC analysis shows a significant amount of the 1,3-diketone precursor remaining. What should I do?

This is a clear indication that the reaction conditions are not sufficiently forcing to achieve full conversion.

  • Cause: The acid catalyst may be too weak, used in insufficient quantity, or the reaction temperature/time is inadequate.[5]

    • Solution 1: Increase Catalyst Strength/Concentration: If you are using a milder acid like acetic acid as both solvent and catalyst, it may be insufficient.

      • Add a catalytic amount (5-10 mol%) of a stronger acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

      • For very stubborn cyclizations, polyphosphoric acid (PPA) can be used as both the catalyst and solvent, as it is a powerful dehydrating agent.[5] However, exercise caution as PPA requires higher temperatures and can promote charring.

    • Solution 2: Increase Temperature and/or Reaction Time:

      • Ensure the reaction mixture is reaching the appropriate temperature (e.g., reflux of the solvent).[5]

      • Extend the reaction time and monitor progress every 1-2 hours by TLC until the starting material spot is consumed.[5]

Q3: I'm observing significant side product formation, indicated by multiple spots on my TLC plate. How can I identify and minimize these?

Side product formation often arises from the decomposition of starting materials or the product itself under harsh conditions.

  • Cause 1: Decomposition: The strong electron-withdrawing nitro group can make the chromone ring system susceptible to degradation under strongly acidic and high-temperature conditions.[5]

    • Solution:

      • Reduce Reaction Temperature: If possible, lower the temperature and compensate with a longer reaction time.[5]

      • Use a Milder Catalyst: Switch from a strong mineral acid like H₂SO₄ to a milder organic acid such as p-toluenesulfonic acid (p-TsOH).[5]

      • Decrease Catalyst Concentration: Reduce the amount of the strong acid catalyst to the minimum required for the reaction to proceed.

  • Cause 2: Unwanted Side Reactions: Although less common in the final cyclization step, side reactions can occur. For instance, if the precursor synthesis is not clean, other products can carry over. In some related syntheses, isomeric coumarins can form, though this is more typical of the Simonis reaction.[5][6]

    • Solution: The best defense is to ensure the high purity of the 1,3-diketone precursor. Characterize the major side product by isolating it and running spectroscopic analysis (NMR, MS) to understand its structure, which will provide clues about the unwanted reaction pathway.

Q4: I'm struggling with the purification of the final 2-(3-nitrophenyl)chromone. What is the best strategy?

Purification can be challenging due to the product's polarity and potentially low solubility.

  • Strategy 1: Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Recommended Solvents: Good single-solvent choices include glacial acetic acid, ethanol, or isopropanol. A solvent/anti-solvent system like DMF/water or DMSO/water can also be effective. Experiment with small quantities to find the optimal system.

  • Strategy 2: Column Chromatography: If recrystallization fails or if you need to separate multiple closely-related products, column chromatography is necessary.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: The polarity of the 2-(3-nitrophenyl)chromone requires a moderately polar eluent system. Start with a solvent system of Hexane:Ethyl Acetate (e.g., starting from 4:1 and gradually increasing the polarity to 1:1). Monitor the fractions carefully by TLC.

Frequently Asked Questions (FAQs)

FAQ1: What is the most common and reliable synthetic route for 2-(3-nitrophenyl)chromone?

The most robust and widely used method involves a two-step process:

  • Baker-Venkataraman Rearrangement: A 2'-hydroxyacetophenone is first esterified with 3-nitrobenzoyl chloride. The resulting ester is then treated with a base (e.g., KOH or NaH) to induce an intramolecular rearrangement, forming the 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione intermediate.[2][4][7]

  • Acid-Catalyzed Cyclodehydration: The purified 1,3-diketone is then heated in the presence of a strong acid catalyst, which promotes intramolecular cyclization and dehydration to yield the final chromone product.[3][7]

FAQ2: How does the electron-withdrawing 3-nitro group specifically impact the synthesis?

The 3-nitro group has several effects:

  • Baker-Venkataraman Step: It increases the electrophilicity of the benzoyl ester carbonyl, which can facilitate the initial nucleophilic attack during the rearrangement. However, it can also make the precursor more susceptible to cleavage by the base if conditions are not carefully controlled.

  • Cyclization Step: The electronic effect on the cyclization itself is less direct, as the key bond formation is between the phenolic oxygen and a carbonyl carbon. However, the nitro group deactivates the entire molecule, potentially making it more resistant to acid-catalyzed degradation compared to analogues with electron-donating groups. Conversely, some studies on related syntheses have reported that strong electron-withdrawing groups can halt the reaction entirely under specific conditions.[8]

  • Product Properties: The nitro group increases the polarity of the final molecule, affecting its solubility and chromatographic behavior.

FAQ3: Are there alternative cyclization catalysts I should consider?

Yes. While sulfuric acid in acetic acid is a classic choice, other options can offer advantages:

  • p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline acid that is easier to handle than H₂SO₄ and is considered milder, often leading to cleaner reactions.[5]

  • Polyphosphoric Acid (PPA): Acts as both a strong acid catalyst and a powerful dehydrating agent. It is often used when other methods fail but requires higher temperatures (100-140 °C) and can be difficult to work with.[5]

  • Dowex® or Amberlyst® Resins: These solid-supported acid catalysts can simplify work-up, as they can be removed by simple filtration.

FAQ4: How can I reliably monitor the progress of the cyclization reaction?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A mixture of Hexane:Ethyl Acetate (e.g., 2:1 or 3:2 v/v) typically provides good separation.

  • Visualization: View under UV light (254 nm). The starting 1,3-diketone will have a different Rf value than the more conjugated (and often more fluorescent) chromone product. The disappearance of the starting material spot indicates reaction completion.

Data & Visualization

Table 1: Comparison of Common Cyclization Conditions & Outcomes
CatalystSolventTemperature (°C)Typical Time (h)ProsCons
H₂SO₄ (cat.)Glacial Acetic Acid110-120 (Reflux)2-4Inexpensive, effective, well-established.Can cause charring/decomposition if not controlled.[5]
p-TsOH (cat.)Toluene or Xylene110-140 (Reflux)4-8Milder conditions, often cleaner reactions.[5]Slower reaction times may be required.
Polyphosphoric Acid (PPA)Neat100-1401-3Very powerful, good for difficult substrates.[5]Viscous, difficult work-up, potential for decomposition.
HCl (conc.)Ethanol78 (Reflux)6-12Milder than H₂SO₄, readily available.Generally slower, may not be effective for all substrates.
Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and solving common problems during the cyclization.

TroubleshootingWorkflow start Start: Low Yield or Incomplete Reaction check_purity Check Purity of 1,3-Diketone Precursor (NMR, MP) start->check_purity is_pure Is Precursor Pure? check_purity->is_pure purify Action: Purify Precursor via Recrystallization is_pure->purify No reaction_check Analyze Reaction Conditions is_pure->reaction_check Yes purify->check_purity tlc_result What does TLC show? reaction_check->tlc_result sm_remaining Problem: Significant Starting Material Remains tlc_result->sm_remaining Incomplete Conversion decomposition Problem: Decomposition / Darkening / Side Products tlc_result->decomposition Decomposition optimize_stronger Action: 1. Increase Temperature/Time 2. Use Stronger Acid (H₂SO₄, PPA) 3. Increase Catalyst Loading sm_remaining->optimize_stronger optimize_milder Action: 1. Decrease Temperature 2. Use Milder Acid (p-TsOH) 3. Reduce Catalyst Loading decomposition->optimize_milder end_point Re-run Reaction & Monitor optimize_stronger->end_point optimize_milder->end_point

Caption: A decision tree for troubleshooting low yields in chromone cyclization.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione (Precursor)

This protocol is based on the general principles of the Baker-Venkataraman Rearrangement.[2][4]

  • Esterification: To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 mL/g) at 0 °C, add 3-nitrobenzoyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture into a cold 10% HCl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester.

  • Rearrangement: Dissolve the crude ester in anhydrous pyridine. Add powdered potassium hydroxide (3.0 eq) and heat the mixture to 50-60 °C for 2-3 hours, monitoring by TLC for the disappearance of the ester.

  • Isolation: Cool the reaction mixture to room temperature and pour it into cold 10% HCl. The yellow 1,3-diketone product should precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol or glacial acetic acid to obtain the pure 1,3-diketone precursor. Confirm structure and purity by NMR spectroscopy.

Protocol 2: Acid-Catalyzed Cyclodehydration to 2-(3-nitrophenyl)chromone

This protocol is a standard procedure for the final cyclization step.[5][7]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the purified 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione (1.0 eq).

  • Reagents: Add glacial acetic acid (10-20 mL/g of diketone) followed by a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., in 2:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring. A pale yellow or off-white solid should precipitate.

  • Purification: Filter the crude product, wash the solid with copious amounts of water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum. For higher purity, recrystallize from glacial acetic acid or perform column chromatography.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Witulski, B., et al.
  • St-Gelais, A., et al. (2018). Soft-enolization Baker-Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. Organic Letters, 20(23), 7424–7428. [Link]

  • BenchChem Technical Support Team.
  • Wang, Z., et al. (2024). Divergent Synthesis of 2-Chromonyl-3-hydrazono-chromones and 2-Alkoxy-3-hydrazono-chromones through Switchable Annulation Reactions of o-Hydroxyphenylenaminones with Aryldiazonium Salts. Organic Letters. [Link]

  • Khan, I., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. [Link]

  • Zhang, X., et al. (2019). Construction of trisubstituted chromone skeletons carrying electron-withdrawing groups via PhIO-mediated dehydrogenation and its application to the synthesis of frutinone A. Beilstein Journal of Organic Chemistry, 15, 2963–2969. [Link]

  • Name Reactions. Baker-Venkatraman Rearrangement. [Link]

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7063–7073. [Link]

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Singh, V., & Sapehiyia, V. (2022). Applications of Baker-venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. CiteDrive. [Link]

  • Wikipedia contributors. (2023). Baker–Venkataraman rearrangement. Wikipedia. [Link]

  • Sharma, R., & Kumar, R. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR, 6(1). [Link]

Sources

Technical Support Center: Resolving Impurity Peaks in HPLC of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the resolution of impurity peaks during High-Performance Liquid Chromatography (HPLC) analysis.

Introduction

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is a flavonoid derivative with a complex structure that can present challenges during chromatographic analysis. The presence of polar functional groups, such as the methoxy and nitro groups, combined with the non-polar benzopyran backbone, can lead to complex retention behaviors and co-elution with structurally similar impurities. This guide will provide a systematic approach to troubleshooting and optimizing your HPLC method to achieve baseline resolution of the main component from its impurities.

Troubleshooting Guide: Resolving Impurity Peaks

This section addresses specific issues you may encounter during the HPLC analysis of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one and its related impurities.

Question 1: I am observing poor resolution between the main peak and a closely eluting impurity. How can I improve the separation?

Answer:

Improving the resolution of closely eluting peaks is a common challenge in HPLC.[1][2] The resolution (Rs) between two peaks is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k). A multi-faceted approach, systematically adjusting these parameters, is often the most effective strategy.

Step-by-Step Troubleshooting Protocol:

  • Optimize the Mobile Phase Composition (Selectivity - α):

    • Vary the Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or a mixture of the two.[1] Different organic solvents can alter the selectivity of the separation by changing the interactions between the analytes and the stationary phase.[1]

    • Adjust the Mobile Phase pH: The ionization state of your analyte and impurities can significantly impact their retention and selectivity.[3][4] Since 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one has a weakly acidic phenolic proton, adjusting the pH of the aqueous portion of your mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) can be a powerful tool.[4][5] It is advisable to work at a pH that is at least 1.5-2 units away from the pKa of the analytes to ensure they are in a single ionic form, leading to sharper peaks and more stable retention times.[4][5]

    • Utilize a Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, can help to sharpen peaks and improve the resolution of later-eluting compounds. Experiment with different gradient slopes and starting/ending compositions.

  • Enhance Column Efficiency (N):

    • Decrease Particle Size: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) provide higher efficiency and sharper peaks, which can improve resolution.[1][2] However, be mindful that smaller particle sizes will lead to higher backpressure.[2]

    • Increase Column Length: A longer column provides more theoretical plates, leading to better separation. However, this will also increase analysis time and backpressure.[2]

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency and resolution, but it will also increase the run time.[6] There is an optimal flow rate for each column that provides the best efficiency.

  • Adjust the Retention Factor (k):

    • Modify the Organic/Aqueous Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your analytes, which can sometimes lead to better separation of closely eluting peaks.[2] Aim for a retention factor (k) between 2 and 10 for optimal resolution.[1]

Visualizing the Troubleshooting Workflow:

Sources

Stability of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Subject: Stability & Handling Under Physiological Conditions Document ID: TSC-FLAV-NITRO-06 Last Updated: March 3, 2026

Executive Summary

This guide addresses the stability profile of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one , a synthetic flavone derivative often utilized as a chemical probe in kinase inhibition and GABA-A receptor modulation studies.

Researchers frequently misidentify physical instability (precipitation) as chemical degradation .[1] While the benzopyran-4-one core is hydrolytically stable at physiological pH (7.4), the compound is highly lipophilic and metabolically labile. This guide prioritizes troubleshooting solubility issues ("crashing out") and mitigating specific metabolic liabilities (nitro-reduction and O-demethylation).

Module 1: Physical Stability & Solubility Troubleshooting

The #1 Reported Issue: Compound precipitation upon dilution into cell culture media.

Technical Context

Like most flavones, this compound exhibits high lipophilicity (Predicted LogP ~3.5–4.0).[1] While stable in DMSO stock solutions, rapid dilution into aqueous buffers (PBS, DMEM) often exceeds the kinetic solubility limit, leading to micro-precipitation that is invisible to the naked eye but cytotoxic to cells (due to crystal formation) or responsible for false negatives in binding assays.

Troubleshooting Guide: Preventing "Crash-Out"
Symptom Probable Cause Corrective Action
Loss of Potency Compound stuck to plasticware.Use glass-coated plates or low-binding polypropylene.[1] Avoid polystyrene for low-concentration (<10 nM) assays.[1]
Cytotoxicity Spikes Micro-crystals lysing cells.[1]Inspect wells under 20x microscopy.[1] If crystals are visible, reduce stock concentration or add a surfactant (see below).
Variability in Data Non-homogeneous suspension.[1][2]Do not vortex aqueous dilutions vigorously; this promotes aggregation.[1] Mix by gentle inversion.
Protocol: Kinetic Solubility Optimization

Do not rely on thermodynamic solubility (equilibrium).[1] For biological assays, kinetic solubility is the relevant metric.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution (Critical Step): Do not pipette 1 µL of 10 mM stock directly into 1 mL of media.

    • Step A: Dilute 10 mM stock 1:10 in PEG-400 or pure Ethanol (creates a 1 mM sub-stock).[1]

    • Step B: Dilute the sub-stock into pre-warmed (37°C) media while stirring rapidly.

  • Validation: Centrifuge the final media prep at 15,000 x g for 10 mins. Analyze the supernatant via HPLC. If area under curve (AUC) drops >20% compared to solvent standard, solubility is compromised.[1]

Visual Workflow: Solubilization Decision Tree

SolubilityTree Start Start: Dilution into Media Check Check Start->Check Precip Visible Precipitate or High Variance? Microscopy Inspect under 20x Precip->Microscopy Crystals Crystals Visible? Microscopy->Crystals Yes Yes Crystals->Yes Solubility Limit Exceeded No No Crystals->No Adsorption Issue? DirectDil Direct DMSO Spike (Standard) Intermed Use Intermediate Solvent (PEG-400 or EtOH) Still Precipitating? Still Precipitating? Intermed->Still Precipitating? Complex Use Carrier Protein (0.1% BSA or Cyclodextrin) Yes->Intermed Yes->Complex Still Precipitating?->Yes Change Plasticware\n(Glass/Low-Bind) Change Plasticware (Glass/Low-Bind) No->Change Plasticware\n(Glass/Low-Bind)

Figure 1: Decision tree for troubleshooting precipitation issues in aqueous buffers. Note that simple DMSO dilution often fails for nitro-flavones >10 µM.

Module 2: Chemical Stability (pH & Light)

FAQ: Is the compound stable at physiological pH?

Answer: Yes, chemically, but with caveats. The 4H-1-benzopyran-4-one (chromone) ring is resistant to hydrolysis at pH 7.4. Ring opening typically requires strong alkaline conditions (pH > 10) [1].[1] However, two specific vulnerabilities exist:

  • Photostability (Nitro Group): Nitro-aromatics can be susceptible to photolysis.[1]

    • Recommendation: Store solid powder and DMSO stocks in amber vials wrapped in foil. Handle under yellow light if performing long-duration (>24h) experiments.[1]

  • Nucleophilic Attack: While rare in standard buffers, the C2-position is electrophilic.[1] Avoid buffers containing strong nucleophiles (e.g., high concentrations of thiol-based reducing agents like DTT or mercaptoethanol) in storage solutions, as they may form Michael adducts over prolonged periods [2].

Stability Profile Summary:

Condition Stability Rating Notes
PBS (pH 7.4, 37°C) High Stable for >48 hours (if soluble).
Cell Media + Serum Moderate High protein binding (BSA) stabilizes solubility but reduces free fraction.[1]
Acidic (pH < 4) High Chromone ring is acid-stable.[1]

| Alkaline (pH > 10) | Low | Risk of pyrone ring hydrolysis (opening).[1] |

Module 3: Biological & Metabolic Stability

The "Physiological" Trap: Why does activity disappear in vivo or in hepatocyte co-cultures?

This compound contains two "metabolic soft spots" that drive clearance.[1]

Nitro Reduction (Hypoxia-Dependent)

The 3-nitrophenyl group is a target for nitroreductases.[1]

  • Mechanism:

    
    
    
  • Context: This occurs rapidly in anaerobic conditions (e.g., solid tumor cores) or via gut microbiota.[1] The resulting amine often has significantly different electronic properties and binding affinity than the parent nitro compound [3].[1]

O-Demethylation (CYP450 Mediated)

The 6-methoxy group is a classic substrate for Cytochrome P450 enzymes (likely CYP1A2 or CYP2C9 based on flavone SAR).

  • Mechanism:

    
    
    
  • Consequence: Unmasks a phenolic hydroxyl, which is then rapidly glucuronidated (Phase II metabolism) and excreted.[1]

Protocol: In Vitro Metabolic Stability Assay

To validate if your loss of activity is metabolic:

  • Incubate: 1 µM compound with Liver Microsomes (human/mouse) + NADPH regenerating system.

  • Controls:

    • Positive Control:[3] Testosterone (high turnover).[1]

    • Negative Control: Incubate without NADPH (controls for chemical hydrolysis vs. enzymatic metabolism).[1]

  • Readout: If half-life (

    
    ) is <30 mins with NADPH but stable without it, the compound is being metabolized, likely at the methoxy group.[1]
    
Visual Workflow: Metabolic Fate

Metabolism cluster_Phase1 Phase I Metabolism Parent Parent Compound (6-Methoxy-2-(3-nitrophenyl)...) Amine Amino-Metabolite (3-aminophenyl analog) Parent->Amine Nitroreductase (Hypoxia/Gut Flora) Phenol 6-Hydroxy Metabolite (Demethylated) Parent->Phenol CYP450 (O-Demethylation) Gluc O-Glucuronide (Excreted) Phenol->Gluc UGT (Phase II)

Figure 2: Primary metabolic pathways. The O-demethylation pathway (yellow) is the dominant clearance route in aerobic liver fractions.

References

  • Ibrahim, M. A. (2008).[1][4] Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. Arkivoc, 2008(17), 192-204.[1][4]

  • Nchinda, A. T. (2001).[1][5] Chemical Studies of Selected Chromone Derivatives. Rhodes University.[5]

  • Vass, M., et al. (2007).[1] Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Journal of Agricultural and Food Chemistry.

  • Chebil, L., et al. (2007).[1] Solubility of Flavonoids in Organic Solvents.[1][6] Journal of Chemical & Engineering Data, 52(5), 1552–1556.[1]

Sources

Overcoming steric hindrance in the synthesis of 6-methoxy flavones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-methoxy flavones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. The presence of a methoxy group at the 6-position of the flavone core can introduce significant steric hindrance, leading to challenges in achieving desired yields and purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these synthetic hurdles.

Understanding the Challenge: Steric Hindrance in 6-Methoxy Flavone Synthesis

The electron-donating nature of the methoxy group at the 6-position of the A-ring in the flavone scaffold can be beneficial for biological activity. However, its steric bulk can significantly impede the key cyclization step in many classical flavone syntheses. This hindrance can affect the approach of reagents and the necessary conformational arrangements for ring closure, often leading to low yields, incomplete reactions, or the formation of undesired side products. This guide will explore strategies to mitigate these steric effects.

Frequently Asked Questions (FAQs)

Q1: Why are my yields for 6-methoxy flavone synthesis consistently low when using the standard Baker-Venkataraman rearrangement?

A1: The Baker-Venkataraman rearrangement is a robust method for flavone synthesis, but the 6-methoxy group can sterically hinder the initial O-acylation of the 2-hydroxyacetophenone and the subsequent base-catalyzed rearrangement to the 1,3-diketone intermediate.[1][2][3] The bulky methoxy group can impede the approach of the acylating agent and also disfavor the conformation required for the intramolecular acyl transfer.

Q2: I am observing significant amounts of starting material even after prolonged reaction times. What could be the cause?

A2: Incomplete conversion is a common issue when steric hindrance is a factor. The activation energy for the cyclization step is likely increased due to the steric clash involving the 6-methoxy group. This slows down the reaction rate, requiring more forcing conditions (higher temperatures, longer reaction times) or a more effective catalytic system to proceed to completion.

Q3: Are there alternative synthetic routes that are less susceptible to steric hindrance for synthesizing 6-methoxy flavones?

A3: Yes, several alternative methods can be more effective. The Allan-Robinson reaction, which involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride, can sometimes offer better yields in the presence of sterically demanding groups.[4][5][6] Additionally, modern cross-coupling strategies, such as the Suzuki-Miyaura reaction, provide a powerful and often more tolerant approach to constructing the flavone core.[7][8][9][10]

Q4: Can modifying the reaction conditions of a classical synthesis, like the Baker-Venkataraman rearrangement, improve the yield for 6-methoxy flavones?

A4: Absolutely. Optimization of reaction parameters is crucial. This can include:

  • Choice of Base: Stronger, non-nucleophilic bases like potassium tert-butoxide or sodium hydride can be more effective in promoting the rearrangement of sterically hindered substrates compared to milder bases like potassium carbonate.[11]

  • Solvent: Aprotic, polar solvents like DMSO or DMF can enhance the solubility of intermediates and facilitate the reaction.[11]

  • Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, but this must be balanced against the risk of side reactions and decomposition.

Troubleshooting Guide: Overcoming Common Issues

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 6-methoxy flavones.

Observed Issue Probable Cause (Related to Steric Hindrance) Recommended Solutions & Underlying Rationale
Low to No Yield of 1,3-Diketone (Baker-Venkataraman) The 6-methoxy group hinders the intramolecular Claisen-type condensation required for the rearrangement.1. Employ a Stronger Base: Switch from K₂CO₃ or pyridine to NaH or potassium tert-butoxide in an aprotic solvent like THF or DMSO. This will more effectively generate the necessary enolate for the intramolecular attack.[11] 2. Increase Temperature: Carefully reflux the reaction mixture. Increased thermal energy can help overcome the steric barrier.
Incomplete Cyclization of 1,3-Diketone to Flavone The steric bulk of the 6-methoxy group impedes the acid-catalyzed cyclodehydration.1. Use a Stronger Acid Catalyst: If using milder acids like acetic acid, consider a stronger catalyst such as sulfuric acid or polyphosphoric acid (PPA).[12] 2. Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the cyclization by providing efficient and uniform heating, often leading to higher yields and shorter reaction times.[13]
Formation of Chalcone Instead of Flavone (Oxidative Cyclization Route) The oxidative cyclization of the corresponding 2'-hydroxychalcone is sterically hindered.1. Optimize Oxidizing Agent: Experiment with different oxidizing agents. While I₂/DMSO is common, other systems like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be more effective. 2. Change the Solvent: The reaction medium can influence the transition state of the cyclization. Explore high-boiling point aprotic solvents.
Side Product Formation (e.g., Coumarins in Allan-Robinson) The reaction conditions may favor an alternative cyclization pathway, especially with certain substitution patterns.1. Modify the Anhydride/Salt Ratio: Adjusting the stoichiometry of the aromatic anhydride and its corresponding sodium salt can influence the reaction pathway. 2. Temperature Control: Precise control of the reaction temperature is critical in the Allan-Robinson synthesis to favor flavone formation.[4]

Recommended Protocols for Overcoming Steric Hindrance

For the synthesis of 6-methoxy flavones, moving beyond the traditional one-pot syntheses and adopting a more modular approach can be highly beneficial. The Suzuki-Miyaura cross-coupling reaction offers a powerful alternative that is often less sensitive to steric hindrance.

Protocol 1: Synthesis of 6-Methoxyflavone via Suzuki-Miyaura Coupling

This approach involves the coupling of a pre-formed chromone intermediate with an appropriate boronic acid.

Workflow Diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Rearrangement cluster_2 Step 3: Cyclization A 2'-Hydroxy-5'-methoxyacetophenone C 2'-Benzoyloxy-5'-methoxyacetophenone A->C Pyridine B Benzoyl Chloride B->C D 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione C->D KOH / Pyridine E 6-Methoxyflavone D->E H₂SO₄ / Acetic Acid

Sources

Purification challenges and solutions for nitro-substituted benzopyran-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Protocols Topic: Purification Challenges & Solutions for Nitro-Substituted Benzopyran-4-ones Ticket ID: #NITRO-CHR-8492 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Nitro-Chromone" Challenge

Nitro-substituted benzopyran-4-ones (nitrochromones) present a unique dichotomy in organic synthesis. While the chromone core is lipophilic and planar, the nitro group introduces significant polarity and potential for


-stacking interactions. This often results in "brick dust" solids—compounds with high melting points and poor solubility in standard organic solvents (DCM, EtOAc)—or, conversely, intractable oils that refuse to crystallize due to isomeric impurities.

This guide addresses the three most common failure modes reported by researchers: Solubility-limited loading , "Oiling out" during recrystallization , and Peak tailing/co-elution during chromatography.

Module 1: Solubility & Sample Loading

User Query: "My 6-nitrochromone product is insoluble in DCM and only sparingly soluble in Ethyl Acetate. How do I load this onto a flash column without precipitating it at the head?"

Technical Insight (Causality): Nitrochromones exhibit strong intermolecular dipole-dipole interactions and


-stacking. When you attempt to dissolve them in non-polar solvents (like the typical Hexane/EtOAc mobile phase), the compound aggregates and precipitates. Liquid loading with a strong solvent (like DMSO) often leads to "streaking" because the solvent carries the compound too fast through the column.

Protocol: Dry Loading (The "Adsorption" Method) This is a self-validating step: If the silica flows freely, the solvent is removed.

  • Dissolution: Dissolve your crude solid in the minimum amount of THF or Acetone. Avoid DMF/DMSO if possible, as they are hard to remove.

    • Note: If heating is required, do not exceed 40°C to prevent ring-opening hydrolysis [1].

  • Adsorption: Add silica gel (40-63 µm) to the solution. Ratio: 1g crude : 2g silica.

  • Evaporation: Rotary evaporate the mixture to dryness.

    • Checkpoint: The result must be a free-flowing powder. If it is sticky, add more silica and re-evaporate.

  • Loading: Pour this powder on top of your pre-packed column and add a layer of sand.

Data: Solubility Profile of 6-Nitrochromone (at 25°C)

SolventSolubility (mg/mL)Suitability for Loading
Dichloromethane (DCM)< 5Poor (Precipitation risk)
Ethyl Acetate10 - 20Moderate (Volume too high)
Acetone40 - 60Excellent (Easy to remove)
DMSO> 100Poor (Interferes with separation)

Module 2: Recrystallization Troubleshooting

User Query: "I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a dark oil instead of crystals. How do I fix this?"

Technical Insight (Causality): "Oiling out" occurs when the solute separates as a liquid phase before it reaches its freezing point. This is common with nitro-chromones due to trace impurities (often unreacted phenols or coupling reagents) that depress the melting point. The oil phase is a supersaturated solution of your product and impurities.

Protocol: The "Trituration-Seeding" Loop

  • Re-dissolution: Re-dissolve the oil in the minimum amount of boiling solvent (e.g., Ethanol or Acetonitrile).

  • The "Cloud Point" Adjustment: Add water (anti-solvent) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add one drop of the good solvent (Ethanol) to clear the solution.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate.

    • Critical Step: If oil droplets appear, vigorously scratch the inner glass surface with a glass rod. This provides nucleation sites [2].

  • Seeding: If you have any pure crystals from a previous batch (even mg scale), add a "seed" crystal at 40°C.

Decision Tree: Recrystallization Strategy

Recrystallization Start Crude Nitrochromone Solubility Check Solubility (Hot EtOH or MeCN) Start->Solubility Dissolves Dissolves Completely? Solubility->Dissolves Filter Hot Filtration (Remove insolubles) Dissolves->Filter Yes Reheat Reheat to Dissolve Dissolves->Reheat No (Insoluble residue) Cool Slow Cool to RT Filter->Cool Result Result? Cool->Result Crystals Filter & Wash (Cold EtOH) Result->Crystals Crystals Form Oil Oiling Out Result->Oil Oily droplets Oil->Reheat AntiSolvent Add Anti-Solvent (Dropwise H2O) Reheat->AntiSolvent Scratch Scratch Glass / Add Seed Crystal AntiSolvent->Scratch Scratch->Cool

Caption: Logical workflow for handling oiling-out phenomena during nitrochromone purification.

Module 3: Chromatography & Impurity Removal

User Query: "I see a streak on my TLC plate, and my product co-elutes with a yellow impurity. What is it, and how do I separate it?"

Technical Insight (Causality): The yellow impurity is likely the starting material (a nitro-substituted phenol or hydroxy-ketone). Phenols are acidic (


) and interact strongly with the silanols on silica gel, causing tailing. The nitrochromone itself is weakly basic (at the carbonyl oxygen).

Protocol: Acid-Modified Silica Chromatography

  • Mobile Phase: Do not use neutral Hexane/EtOAc.

    • Recommendation: Use DCM : Methanol (98:2) or Toluene : Acetone.

  • Modifier: Add 0.1% Acetic Acid to the mobile phase.

    • Mechanism:[1][2] The acid protonates the residual silanols on the silica gel, preventing the phenol impurity from hydrogen-bonding to the stationary phase. This sharpens the peaks [3].

  • Visualization (Self-Validation):

    • Run a TLC of the fractions.[3]

    • Stain with Ferric Chloride (FeCl3) .

    • Result: Phenolic impurities will turn purple/green. Your nitrochromone product will not stain with FeCl3 (no free OH group).

Data: Common Impurities & Retention Factors (


) 
System: Hexane:EtOAc (1:1)
Compound

(Neutral Silica)

(Acidified Silica)
Detection
Nitrochromone (Product) 0.45 (Streaks)0.50 (Sharp)UV (254 nm)
Starting Phenol 0.40 (Streaks)0.65 (Moves faster)FeCl3 (Purple)
Baker-Venkataraman Intermediate 0.300.30UV / DNP (Orange)

Module 4: Stability & Storage

User Query: "My pure compound turned brown after a week on the bench. Is it decomposing?"

Technical Insight: Nitrochromones are susceptible to nucleophilic attack at the C-2 position, especially in the presence of moisture and light. The electron-withdrawing nitro group makes the pyrone ring electron-deficient, increasing susceptibility to hydrolysis (ring opening) back to the phenol [4].

Storage Protocol:

  • Desiccation: Store strictly under inert atmosphere (Argon/Nitrogen) or in a desiccator.

  • Light: Amber vials are mandatory. Nitro compounds can undergo photochemical rearrangement.

  • Solvent: Never store in DMSO or DMF for long periods; these solvents are hygroscopic and can promote hydrolysis.

References

  • Miller, R. B., & Case, W. S. (2011).[4] Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1328-1330.[4] [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12352100, 3-Formyl-6-nitrochromone. Retrieved March 3, 2026, from [Link]

Sources

Alternative catalysts for the synthesis of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #FLV-6M-3N-CAT Subject: Alternative Catalysts for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Chemical Profile

You are attempting to synthesize 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one , a specific flavone derivative. The presence of the electron-withdrawing nitro group on the B-ring (position 3') and the electron-donating methoxy group on the A-ring (position 6) creates a "push-pull" electronic system that can complicate standard Baker-Venkataraman rearrangements.[1]

The Core Issue: Standard base-catalyzed methods (NaOH/EtOH) often suffer from low yields due to the reversibility of the Claisen-Schmidt condensation or competing side reactions (e.g., Cannizzaro reaction of the nitrobenzaldehyde).

The Solution: We recommend shifting to Solid-State Mechanochemical Catalysis for the intermediate formation and Oxidative Cyclization for the final ring closure.[1] This guide details these alternative protocols.

Reaction Pathway & Catalyst Logic

The synthesis proceeds in two stages.[2] We have mapped the catalytic options below to help you choose the best route for your lab's capabilities.

ReactionPathway Start Precursors: 2'-Hydroxy-5'-methoxyacetophenone + 3-Nitrobenzaldehyde Chalcone Intermediate: 2'-Hydroxy-5'-methoxy- 3-nitrochalcone Start->Chalcone Route A: NaOH/EtOH (Standard) Yield: ~65% (Slow) Start->Chalcone Route B: Solid NaOH (Grinding) Yield: ~92% (Fast, Green) Flavone Target: 6-Methoxy-2-(3-nitrophenyl)- 4H-1-benzopyran-4-one Chalcone->Flavone Route C: I2 / DMSO (Oxidative Cyclization) Chalcone->Flavone Route D: Zn(II)-TEMPO (Biomimetic)

Figure 1: Synthetic pathway comparing standard solvothermal routes (Red) with recommended green/alternative routes (Green/Blue).

Detailed Protocols (Alternative Methods)

Phase 1: Chalcone Formation (The "Green" Fix)

Standard solvent-based methods often fail to drive the equilibrium forward with nitro-substituted aldehydes.[1]

Recommended Method: Solvent-Free Mechanochemical Synthesis This method utilizes the friction energy and high concentration of solid-state grinding to force the condensation, overcoming the deactivating effect of the nitro group.[1]

  • Reagents:

    • 2'-Hydroxy-5'-methoxyacetophenone (10 mmol)[1]

    • 3-Nitrobenzaldehyde (10 mmol)[1]

    • NaOH pellets (Solid, 30 mmol)

  • Protocol:

    • Place the acetophenone and benzaldehyde in a porcelain mortar.

    • Add solid NaOH pellets.[1]

    • Grind vigorously with a pestle for 5–10 minutes. The mixture will turn yellow/orange and become a paste (exothermic reaction).

    • Let the paste stand for 10 minutes.

    • Add ice-cold water (50 mL) and acidify with dilute HCl (pH ~2) to precipitate the chalcone.

    • Filter and recrystallize from ethanol.

  • Why this works: The absence of solvent prevents the retro-aldol reaction, locking the product in the solid phase.

Phase 2: Cyclization to Flavone

The Baker-Venkataraman rearrangement is outdated for this substrate.[1] Oxidative cyclization is superior.[1]

Method A: Iodine/DMSO (Robust & Scalable)

  • Catalyst: Molecular Iodine (

    
    ) in DMSO.
    
  • Protocol:

    • Dissolve the chalcone (1 mmol) in DMSO (10 mL).

    • Add a catalytic amount of Iodine (0.1 mmol, 10 mol%).

    • Heat at 130°C for 2–4 hours.

    • Cool and pour into sodium thiosulfate solution (to quench iodine).

    • Filter the precipitate.

  • Mechanism: DMSO acts as the oxidant, while

    
     facilitates the electrophilic attack on the double bond, followed by elimination.
    

Method B: Zn(II)-TEMPO (High-Selectivity Alternative)

  • Catalyst: Zn(II) complex with TEMPO (radical oxidant).

  • Protocol:

    • Dissolve chalcone in acetonitrile.[1]

    • Add Zn(OTf)

      
       (5 mol%) and TEMPO (20 mol%).
      
    • Heat at 60°C under air atmosphere.

  • Advantage: Milder temperature, avoids the difficult removal of DMSO.

Comparative Efficiency Data

Catalyst SystemReaction TimeYield (%)Purity ProfileNotes
NaOH / EtOH (Reflux) 24 Hours60-65%ModerateStandard method.[1] Often requires column chromatography.[1]
Solid NaOH (Grinding) 10 Minutes 90-95% HighRecommended. rapid, solvent-free, high atom economy.[1]
I2 / DMSO 2 Hours85-90%HighReliable cyclization.[1] DMSO removal can be tedious.[1]
Zn-TEMPO 6 Hours80%Very HighGreenest cyclization method.[1] Best for sensitive substrates.[1]

Troubleshooting & FAQs

Q1: My product remains a sticky oil after the cyclization step. What happened?

  • Diagnosis: Incomplete oxidation or residual DMSO.[1]

  • Fix: If using DMSO, pour the reaction mixture into crushed ice rather than liquid water to shock-precipitate the product. If the oil persists, triturates (grind) the oil with a small amount of cold methanol or diethyl ether. This usually induces crystallization of the flavone.

Q2: The nitro group seems to be reducing during the reaction.

  • Diagnosis: If you are using metallic catalysts (like Pd/C) or high temperatures with alcohols, the nitro group can reduce to an amine.

  • Fix: Avoid hydrogen sources. The I2/DMSO method is oxidative and safe for nitro groups. The Solid-State NaOH method is also safe as it involves no reducing agents.[1]

Q3: Can I use microwave irradiation?

  • Answer: Yes. Microwave irradiation (MW) at 300W can reduce the I2/DMSO reaction time from 2 hours to 5 minutes . However, ensure you use an open-vessel system or a dedicated synthesizer to manage pressure build-up from DMSO decomposition.[1]

Q4: Why choose 6-methoxy-2-(3-nitrophenyl) specifically?

  • Insight: This substitution pattern is often explored for anti-inflammatory or anticancer activity (similar to wogonin or genistein derivatives). The 6-methoxy group improves lipophilicity, while the 3-nitro group serves as a metabolic handle or hydrogen bond acceptor in protein docking.[1]

Troubleshooting Logic Flow

Troubleshooting Issue Problem: Low Yield or Impure Product CheckStep Which step failed? Issue->CheckStep ChalconeFail Step 1: Chalcone Formation CheckStep->ChalconeFail CyclizationFail Step 2: Cyclization CheckStep->CyclizationFail SolventIssue Did you use Ethanol? ChalconeFail->SolventIssue StickyProduct Product is oily/sticky? CyclizationFail->StickyProduct GrindFix Switch to Solid-State Grinding (Eliminates solvent equilibrium) SolventIssue->GrindFix Yes DMSOFix Wash with Na2S2O3 (remove I2) Recrystallize from MeOH StickyProduct->DMSOFix Yes

Figure 2: Diagnostic flowchart for common synthesis failures.

References

  • Singh, A., et al. (2023). Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone Derivatives. Synthesis. Link

  • Sarda, S.R., et al. (2009). Solvent-free synthesis of chalcones and their subsequent cyclization to flavones. Asian Journal of Research in Chemistry. Link

  • Kumar, S., et al. (2013). Green Chemistry Approaches to the Synthesis of Flavonoids. Bentham Science.[1] Link

  • PubChem. (n.d.). 6-methoxy-3-nitro-2-phenyl-2H-chromene (Structural Analog Data). National Library of Medicine. Link

Sources

Technical Support Center: Troubleshooting the Nitration of Benzopyran-4-one Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex electrophilic and radical functionalizations of the benzopyran-4-one (chromone) scaffold.

The benzopyran-4-one nucleus is a privileged pharmacophore, but its nitration is notoriously challenging. The electron-withdrawing nature of the C-4 carbonyl deactivates the fused benzene ring, demanding harsh conditions that paradoxically threaten the stability of the enol-ether-like pyrone ring. This guide moves beyond basic protocols, dissecting the causality behind common side reactions—such as ring cleavage, over-nitration, and poor regioselectivity—and providing self-validating workflows to ensure experimental success.

Part 1: Diagnostic Q&A – Identifying and Resolving Side Reactions

Q1: Why does classical nitration (


) of my benzopyran-4-one precursor result in poor yields and significant pyrone ring cleavage? 
Causality & Solution:  The benzopyran-4-one core contains a highly deactivated aromatic ring. Consequently, electrophilic aromatic substitution (EAS) requires strongly acidic conditions (e.g., fuming nitric acid in concentrated sulfuric acid)[1]. However, the pyrone ring is susceptible to hydrolytic cleavage under these strongly acidic, aqueous conditions, especially at elevated temperatures[2].
Actionable Fix: Strictly control the temperature between 0 °C and 5 °C during the addition of the nitrating agent. Minimize the reaction time and avoid adding excess water until the final quenching step. Quench over crushed ice rather than liquid water to prevent localized exothermic heating that drives ring hydrolysis.

Q2: I am targeting a mononitrated product, but LC-MS indicates a mixture of mono- and di-nitrated species. How do I prevent over-nitration? Causality & Solution: Once the first nitro group is installed (typically at the C-6 or C-8 position, directed by the ether oxygen), the ring is further deactivated. However, if the reaction temperature is allowed to rise above 10 °C, or if a large excess of nitrating agent is present, a second nitration event readily occurs, yielding 6,8-dinitro derivatives[3]. Actionable Fix: Ensure exact stoichiometric addition of the nitrating agent (1.0–1.05 equivalents). Maintain rigorous cryogenic control during the highly exothermic mixing phase.

Q3: My goal is to synthesize a 3-nitrobenzopyran-4-one (e.g., 3-nitroflavone), but classical nitration exclusively yields the 6-nitro or 8-nitro isomers. How can I redirect the regioselectivity? Causality & Solution: Classical nitration proceeds via an electrophilic pathway (


), which is directed to the most electron-rich available positions on the fused benzene ring (C-6 and C-8)[4]. The C-3 position is highly electron-deficient due to conjugation with the C-4 carbonyl. To target C-3, you must abandon the electrophilic pathway and employ a radical nitration strategy[5]. Using ammonium nitrate (

) with trifluoroacetic anhydride (TFAA), or Iron(III) nitrate with TEMPO, generates a nitro radical (

) that selectively attacks the C-3 position of the enone system[6].

Part 2: Visualizing Reaction Logic and Troubleshooting

The following diagrams illustrate the mechanistic divergence of benzopyran-4-one nitration and the diagnostic workflow for resolving side reactions.

Pathway Start Benzopyran-4-one Precursor EAS Electrophilic Nitration (HNO3 / H2SO4) Start->EAS Acidic Conditions Radical Radical Nitration (NH4NO3 / TFAA) Start->Radical Radical Initiator C6 C-6 / C-8 Mononitration (Target Product) EAS->C6 0°C, 1.0 eq HNO3 OverNit Over-nitration (6,8-Dinitro Isomers) EAS->OverNit >10°C or Excess HNO3 Cleavage Pyrone Ring Cleavage (Hydrolysis) EAS->Cleavage Prolonged Heat/H2O C3 C-3 Mononitration (Target Product) Radical->C3 40°C, MeCN/CH2Cl2

Reaction pathways and side-reaction divergence in benzopyran-4-one nitration.

Workflow Issue Impure Nitration Product Detected Check1 Identify Impurity (LC-MS / 1H NMR) Issue->Check1 Type1 Dinitro Species (m/z + 45) Check1->Type1 Type2 Ring-Opened Degradation Check1->Type2 Type3 Wrong Regioisomer (C-6 instead of C-3) Check1->Type3 Fix1 Lower Temp to 0°C & Limit HNO3 equivalents Type1->Fix1 Fix2 Minimize aqueous exposure Use anhydrous conditions Type2->Fix2 Fix3 Switch to Radical Nitration Pathway Type3->Fix3

Troubleshooting workflow for identifying and resolving nitration side reactions.

Part 3: Quantitative Comparison of Nitration Methods

To select the appropriate protocol, compare the empirical data of standard methodologies below. Selecting the wrong reagent system is the primary cause of regiochemical failure and yield loss[6],[7].

MethodologyReagent SystemPrimary Target PositionTypical YieldPrimary Side Reactions to Monitor
Classical EAS

/

C-6 (or C-8)60–65%6,8-Dinitration; Pyrone ring cleavage
Radical Nitration (A)

/ TFAA
C-370–81%Minor A-ring nitration (e.g., C-6)
Radical Nitration (B)

/ TEMPO
C-365–80%Incomplete conversion; Poor solubility

Part 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure the reaction is proceeding as intended without accumulating side products.

Protocol A: Regioselective 3-Nitration via Radical Pathway

Objective: Isolate 3-nitrobenzopyran-4-one while preventing A-ring nitration[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen/Argon), dissolve the benzopyran-4-one precursor (1.0 mmol) in a 1:1 mixture of anhydrous

    
     and Acetonitrile (10 mL).
    
  • Reagent Addition: Add Ammonium nitrate (

    
    , 3.0 mmol). Causality Check: Excess ammonium nitrate is required to ensure a sufficient steady-state concentration of the nitro radical.
    
  • Initiation: Slowly add Trifluoroacetic anhydride (TFAA, 7.0 mmol) dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 40 °C.

    • Validation Checkpoint 1 (1 hour): Pull a 50 µL aliquot, quench with

      
      , extract with EtOAc, and run TLC (7:3 Hexane/EtOAc). The starting material should be consumed. If a highly polar baseline spot appears, ring cleavage is occurring—reduce the temperature.
      
  • Workup: Cool to room temperature, dilute with

    
     (20 mL), and wash carefully with saturated aqueous 
    
    
    
    (3 × 15 mL) to neutralize TFAA byproducts.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash chromatography to obtain the pure 3-nitro derivative.
    
Protocol B: Controlled 6-Nitration via Electrophilic Aromatic Substitution (EAS)

Objective: Isolate 6-nitrobenzopyran-4-one while preventing 6,8-dinitration and pyrone hydrolysis[1].

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve the benzopyran-4-one precursor (1.0 mmol) in concentrated

    
     (5 mL) in a round-bottom flask. Submerge the flask in an ice-salt bath to reach an internal temperature of 0 °C.
    
  • Nitrating Mixture Preparation: In a separate vial, prepare a nitrating mixture of fuming

    
     (1.05 mmol) in concentrated 
    
    
    
    (1 mL). Causality Check: Strict 1.05 equivalents prevent the formation of the 6,8-dinitro side product.
  • Addition: Add the nitrating mixture dropwise over 30 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Reaction: Stir at 0–5 °C for 1 hour.

    • Validation Checkpoint 1: Analyze an aliquot via LC-MS. Look for the target mass

      
      . If a peak at 
      
      
      
      appears, dinitration is occurring; immediately proceed to workup.
  • Quenching: Pour the reaction mixture slowly over 50 g of vigorously stirred crushed ice. Crucial: Do not use liquid water, as the heat of dilution of

    
     will cause a thermal spike, leading to pyrone ring cleavage.
    
  • Isolation: Filter the resulting precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol.

References

  • Regioselective 3-Nitration of Flavones: A New Synthesis of 3-Nitro- and 3-Aminoflavones Thieme-Connect
  • Technical Support Center: Synthesis of 2-Aryl-3-nitrochromen-4-ones Benchchem
  • Product Class 4: Benzopyranones and Benzopyranthiones Thieme-Connect
  • CHROMONES. Part IV. Nitration of 5-Hydroxychromone Derivatives and Their Methyl Ethers Indian Academy of Sciences
  • 4H-1-Benzopyran | Research Chemicals & Reagents Benchchem
  • Chromone and its Benzo Derivatives ResearchG

Sources

Validation & Comparative

Validation of Analytical Methods for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Analytical Challenge

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic flavone derivative, structurally distinct due to the electron-withdrawing nitro group on the B-ring and a methoxy donation on the A-ring.[1] Unlike naturally occurring flavonoids (e.g., quercetin, apigenin), this compound lacks a pharmacopoeial monograph (USP/EP). Consequently, researchers must validate their own analytical methods to ensure data integrity during biological screening or synthesis optimization.

This guide objectively compares analytical platforms and provides a field-proven, self-validating protocol for High-Performance Liquid Chromatography (HPLC), the industry standard for this class of compounds.[1]

Comparative Analysis: Selecting the Right Platform

While multiple techniques exist, the choice depends on the stage of development (screening vs. QC release).

FeatureRP-HPLC (UV-DAD) UPLC-MS/MS HPTLC
Primary Use Case QC Release & Purity PK/Metabolite IDHigh-Throughput Screening
Sensitivity Moderate (µg/mL)High (ng/mL)Low (mg/mL)
Specificity High (Separates isomers)Very High (Mass spec)Moderate
Cost/Run


$
Validation Effort Moderate (Standard)High (Matrix effects)Low (Qualitative)
Recommendation Preferred for purityAlternative for bioanalysisAlternative for quick checks

Expert Insight: For purity validation of the raw synthetic material, RP-HPLC with Diode Array Detection (DAD) is the superior choice. It offers the best balance of robustness, resolution of synthetic impurities (likely unreacted nitro-benzaldehydes), and cost-effectiveness compared to MS-based techniques.[1]

Strategic Method Development (Expertise & Experience)

To validate a method for this specific nitro-flavone, we must exploit its chemical properties.[1]

  • Chromophore: The benzopyran-4-one core provides strong UV absorption (Band II ~240-270 nm).[1] The 3-nitrophenyl group induces a bathochromic shift and adds a secondary absorption band (Band I ~300-350 nm).[1]

  • Solubility: Poor in water; soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

  • pKa: The methoxy group is non-ionizable, but the pyrone carbonyl can be protonated at very low pH. Neutral pH is generally stable, but acidic mobile phases prevent peak tailing from residual silanols.

Recommended Protocol: RP-HPLC-DAD [1]
  • Column: C18 (Octadecylsilane), End-capped, 5 µm, 4.6 x 150 mm (e.g., Phenomenex Luna or Agilent Zorbax).

    • Why? The nitro group increases hydrophobicity. A standard C18 provides sufficient retention without excessive run times.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why? Suppresses silanol ionization, sharpening the peak of the nitro-flavone.

  • Mobile Phase B: Acetonitrile (ACN).

    • Why? ACN has a lower UV cutoff than MeOH, crucial if monitoring impurities at <210 nm.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: DAD scanning 200–400 nm; Extraction at 265 nm (max) and 330 nm (selectivity).

Experimental Workflow Diagram

MethodDevelopment Start Start: Compound Characterization Solubility Solubility Check (MeOH/ACN) Start->Solubility UVScan UV Spectral Scan (200-400 nm) Solubility->UVScan ColumnSel Column Selection (C18 vs Phenyl-Hexyl) UVScan->ColumnSel Gradient Gradient Scouting (5% -> 95% B) ColumnSel->Gradient Resolution Check Resolution (Rs) Is Rs > 2.0? Gradient->Resolution Optimize Optimize Gradient/Temp Resolution->Optimize No FinalMethod Final Method Parameters Resolution->FinalMethod Yes Optimize->Gradient

Figure 1: Strategic workflow for developing a stability-indicating HPLC method for nitro-flavones.

Validation Master Plan (Trustworthiness)

This protocol aligns with ICH Q2(R2) guidelines. Every step is designed to be self-validating.[1]

A. Specificity (Stress Testing)

Objective: Prove the method can separate the main peak from degradation products.

  • Protocol:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hrs.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hrs (Flavones are often labile in base, expecting ring opening).

    • Oxidation: 3% H2O2, RT, 4 hrs.

    • Photostability: UV light exposure (1.2 million lux hours).

  • Acceptance Criteria: Purity threshold > 0.990 (using DAD peak purity tool). No co-elution of degradants.

B. Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 µg/mL).

  • Data Presentation:

Level (%)Conc. (µg/mL)Mean Area (mAU*s)RSD (%)
5025.0125000.5
7537.5187500.4
10050.0251000.3
12562.5312000.4
15075.0376000.6
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of the standard into a placebo matrix (or solvent if pure substance).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision
  • Repeatability: 6 injections of the 100% standard. RSD

    
     2.0%.[2]
    
  • Intermediate Precision: Different day, different analyst, different column batch. RSD

    
     2.0%.[2]
    
Troubleshooting & Robustness

The "Trustworthiness" of a method is defined by its ability to withstand small changes.

Robustness Testing Matrix
ParameterVariationExpected Outcome
Flow Rate

mL/min
RT shift, but Resolution (

) maintains > 2.0
Wavelength

nm
Area change < 2%
Column Temp

C
Selectivity (

) remains constant
Mobile Phase pH

units
Critical for ionizable impurities; minimal effect on neutral flavone
Common Failure Modes
  • Peak Tailing: Usually caused by secondary interactions between the nitro group and silanols.

    • Fix: Increase buffer concentration or switch to a "Base Deactivated" (BDS) C18 column.

  • Split Peaks: Sample solvent strength is too high (e.g., dissolving in 100% DMSO and injecting large volume).

    • Fix: Dilute sample in Mobile Phase A/B mixture before injection.

Validation Logic Diagram

ValidationLogic Input Method Parameters SystemSuit System Suitability (Tailing < 1.5, N > 2000) Input->SystemSuit Specificity Specificity (Purity Angle < Purity Threshold) SystemSuit->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (98-102%) Linearity->Accuracy Validated VALIDATED METHOD Accuracy->Validated

Figure 2: Logical progression of ICH Q2(R2) validation parameters ensuring data integrity.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide.Link

  • National Institute of Standards and Technology (NIST). (2023). 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy- (Structural Analog Data). NIST Chemistry WebBook. Link[1]

  • European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.Link

  • BenchChem. (2025).[5][6] Biological Activity of 6-(4-Methoxyphenoxy)hexan-2-one Derivatives (Comparative Structural Context).Link[1]

Sources

Comparative stability studies of methoxy-substituted flavones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Stability and Pharmacokinetic Profiling of Methoxy-Substituted Flavones vs. Hydroxyflavones

Flavonoids have long been recognized for their potent biological activities, including aromatase inhibition, anti-inflammatory effects, and PARP-1 inhibition. However, the clinical translation of naturally occurring polyhydroxyflavones (PHFs), such as chrysin and quercetin, is severely bottlenecked by their poor oral bioavailability and rapid metabolic clearance.

Recent drug development strategies have pivoted toward methoxy-substituted flavones and polymethoxyflavones (PMFs) . By replacing exposed hydroxyl (-OH) groups with methoxy (-OCH₃) moieties, researchers can fundamentally alter the thermodynamic and pharmacokinetic stability of the pharmacophore. This guide objectively compares the stability profiles of these two classes, providing mechanistic insights and validated experimental frameworks for preclinical evaluation.

Mechanistic Causality: The Chemistry of Stability

The stability differential between hydroxyflavones and methoxyflavones is governed by their susceptibility to hepatic conjugative enzymes and their physicochemical lipophilicity.

  • Evasion of Phase II Metabolism: Free hydroxyl groups on the flavone backbone act as primary nucleophilic targets for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This results in rapid Phase II conjugation and subsequent biliary or renal elimination[1]. Methoxylation provides steric hindrance and chemically caps these reactive sites, forcing the molecule to rely on much slower Phase I oxidative demethylation via Cytochrome P450 (CYP450) enzymes[2].

  • Lipophilicity and Membrane Transfer: Methoxy groups significantly increase the partition coefficient (LogP) of the flavone scaffold. This enhanced lipophilicity facilitates passive transcellular diffusion across the intestinal epithelium, preserving the bioavailability of the scaffold[3]. However, extreme lipophilicity (e.g., in fully substituted hexamethoxyflavones) can induce desolvation penalties, requiring advanced formulation strategies like yeast microcapsule encapsulation to maintain aqueous stability.

Metabolic_Pathways H_Flavone Hydroxyflavone (e.g., Chrysin) Phase2 Rapid Phase II Metabolism (Glucuronidation / Sulfation) H_Flavone->Phase2 Exposed -OH groups M_Flavone Methoxyflavone (e.g., 7-Methoxyflavone) Phase1 Slow Phase I Metabolism (CYP450 Demethylation) M_Flavone->Phase1 Steric shielding by -OCH3 Elimination Rapid Elimination (Low Bioavailability) Phase2->Elimination Stable High Metabolic Stability (Sustained Plasma Levels) Phase1->Stable

Comparative metabolic pathways of hydroxyflavones versus methoxyflavones.

Comparative Data Analysis

Direct comparative studies demonstrate that targeted methoxylation drastically improves half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) without abolishing target binding affinity. For instance, while the unmethylated analog chrysin is rapidly metabolized, its methylated counterpart 7-methoxyflavone  retains near-equipotent aromatase inhibition (IC50 = 1.9 µM) while exhibiting high resistance to human hepatic metabolism[1]. Similarly, the addition of a second methoxy group to 4'-methoxyflavone to create 3',4'-dimethoxyflavone (DMF)  increases the elimination half-life fourfold.

Table 1: Pharmacokinetic and Stability Comparison of Flavone Analogs

CompoundSubstitution TypeTarget / IndicationMetabolic StabilityPrimary Clearance Mechanism
Chrysin (5,7-dihydroxyflavone)HydroxyAromatase InhibitorLow (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

< 30 min)
Rapid Glucuronidation / Sulfation[1]
7-Methoxyflavone MethoxyAromatase InhibitorHighSlow CYP450 Demethylation[1]
4'-Methoxyflavone (4MF)Mono-methoxyPARP-1 InhibitorLowCYP450 Demethylation
3',4'-Dimethoxyflavone (DMF)Di-methoxyPARP-1 InhibitorHigh (4x vs 4MF)Slow CYP450 Demethylation[4]
Nobiletin Polymethoxy (PMF)Anti-inflammatoryVery HighPhase I Hydroxylation[2]

Self-Validating Experimental Protocols

To objectively quantify the stability differences between flavone analogs, researchers must employ rigorous, self-validating in vitro systems. The following protocol outlines the gold-standard methodology for assessing hepatic metabolic stability.

Protocol: In Vitro Hepatic Microsomal Stability Assay

System Validation: This protocol utilizes a zero-minute (


) quench as an absolute baseline (100% parent compound) and a known rapidly metabolized positive control (e.g., Verapamil or Chrysin) to confirm the enzymatic viability of the microsomes.
  • Step 1: Matrix Preparation. Dilute pooled human or rat liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and an optimal protein concentration prevents non-specific protein binding from artificially inflating the apparent stability of highly lipophilic methoxyflavones.

  • Step 2: Substrate Addition. Spike the test compound (e.g., 7-Methoxyflavone) to a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO or Methanol) remains <0.1% v/v.

    • Causality: High concentrations of organic solvents competitively inhibit CYP450 isoforms, leading to false-positive stability readouts.

  • Step 3: Enzymatic Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidative demethylation. Without it, the assay only measures non-specific chemical degradation, failing to simulate hepatic clearance.

  • Step 4: Time-Course Quenching. At predetermined intervals (0, 15, 30, 60, and 120 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (IS).

    • Causality: Cold acetonitrile induces instant protein precipitation, immediately halting enzymatic activity to ensure precise temporal resolution of clearance kinetics.

  • Step 5: LC-MS/MS Quantification. Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Stability_Protocol Prep 1. Microsome Preparation (0.5 mg/mL Liver Microsomes) Incubate 2. Enzymatic Incubation (Add NADPH, 37°C) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Centrifuge 4. Protein Precipitation (14,000 rpm, 4°C) Quench->Centrifuge Analyze 5. LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->Analyze

Standardized in vitro hepatic microsomal stability assay workflow.

Conclusion

The strategic substitution of hydroxyl groups with methoxy groups represents a critical optimization step in flavonoid drug design. As demonstrated by the pharmacokinetic profiles of 7-methoxyflavone and 3',4'-dimethoxyflavone, methoxylation successfully bypasses the rapid Phase II conjugative clearance that plagues natural hydroxyflavones. By utilizing the validated microsomal stability protocols outlined above, researchers can accurately benchmark novel methoxyflavone candidates for improved in vivo efficacy.

References

Sources

A Senior Application Scientist's Guide to the Identification of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one: A Comparative Approach to Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the unambiguous identification of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one, a substituted flavone. In the dynamic landscape of drug discovery and chemical research, the absolute certainty of a molecule's structure is paramount. This document moves beyond simplistic protocol listings to deliver an in-depth comparison of orthogonal analytical techniques. We will explore the foundational role of Certified Reference Materials (CRMs) and present a robust, multi-technique workflow for instances where a specific CRM is unavailable. This guide is designed for researchers, analytical scientists, and drug development professionals who require the highest degree of confidence in their molecular characterization.

The Imperative of Confident Identification

The biological activity and physicochemical properties of a molecule are intrinsically linked to its precise chemical structure. An isomeric impurity or a misidentified compound can lead to erroneous biological data, wasted resources, and significant delays in development timelines. For a specific molecule like 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one, which belongs to the flavonoid class known for diverse pharmacological activities, structural verification is not merely a quality control step—it is the bedrock of reliable science.

The Gold Standard: Certified Reference Materials (CRM)

The most authoritative method for identifying a chemical substance is direct comparison to a Certified Reference Material (CRM). A CRM is a substance of the highest purity and is accompanied by a certificate that states the property values, including identity, purity, and uncertainty levels. These standards are produced by accredited bodies and ensure metrological traceability.

Why is a CRM the Gold Standard?

  • Unambiguous Identity: A CRM has been exhaustively characterized using a battery of tests, providing near-absolute certainty of its structure and purity.

  • Traceability: Its properties are linked to national or international standards.

  • Quantitative Accuracy: Essential for assay validation and accurate quantification in complex matrices.

However, for novel or non-commercial compounds like the subject of this guide, a dedicated CRM is often not available. In such cases, a scientist must build an equivalent level of confidence through a combination of orthogonal (i.e., fundamentally different) analytical techniques. The convergence of data from these independent methods provides a powerful, self-validating system for structural confirmation.

An Orthogonal Approach to Structural Verification

When a CRM is not accessible, we must rely on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle. The agreement of data across these platforms forms the basis of confident identification. The primary techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

cluster_prep Sample Preparation cluster_analysis Orthogonal Analytical Workflow cluster_validation Data Validation & Confirmation Prep Synthesized or Acquired 6-Methoxy-2-(3-nitrophenyl) -4H-1-benzopyran-4-one HPLC HPLC-UV Purity & Rt Prep->HPLC Analyze Aliquots MS HR-MS Molecular Weight & Formula Prep->MS Analyze Aliquots NMR 1H & 13C NMR Definitive Structure Prep->NMR Analyze Aliquots Confirm Structure Confirmed HPLC->Confirm Corroborate Data MS->Confirm Corroborate Data NMR->Confirm Corroborate Data

Caption: High-level workflow for orthogonal identification.

High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For identification, its primary role is to assess the purity of the sample and to provide a characteristic retention time (Rt) that can be compared against a qualified in-house or literature standard. A sharp, symmetrical peak is indicative of a pure compound under specific chromatographic conditions.

Experimental Protocol: Purity Assessment

  • Standard Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of ~1 mg/mL.

  • Instrumentation:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The non-polar C18 stationary phase is ideal for retaining moderately polar compounds like flavones.

    • Mobile Phase: A gradient is chosen to ensure elution of the main compound and any potential impurities.

      • Solvent A: 0.1% Formic Acid in Water (acidification sharpens peaks for phenolic compounds).

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 320 nm (common absorbance wavelengths for flavones).

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Mass Spectrometry (MS)

Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatograph (LC-MS), is exceptionally powerful. It can determine the molecular weight with enough accuracy (typically <5 ppm error) to predict the elemental formula, providing strong evidence for the compound's identity. Furthermore, fragmentation patterns (MS/MS) can reveal structural motifs.

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Dilute the sample from the HPLC preparation to ~10 µg/mL using the initial mobile phase composition.

  • Instrumentation (LC): Utilize the same LC conditions as described in the HPLC section to ensure consistent retention time.

  • Instrumentation (MS):

    • System: Agilent 6545 Q-TOF, Thermo Scientific Orbitrap, or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes. ESI is a soft ionization technique suitable for moderately polar, non-volatile compounds.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Acquire full scan data to determine the parent ion mass.

  • Data Analysis:

    • Expected Mass: The molecular formula for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is C₁₆H₁₁NO₅.

      • Monoisotopic Mass: 297.0637 Da.

    • Confirmation: Search the acquired data for the [M+H]⁺ adduct (m/z 298.0710) in positive mode and the [M-H]⁻ adduct (m/z 296.0565) in negative mode. The measured mass should be within 5 ppm of the theoretical mass.

    • Formula Generation: Use the instrument software to generate possible elemental formulas from the accurate mass measurement. C₁₆H₁₁NO₅ should be the top hit.

Sample Diluted Sample (~10 µg/mL) LC HPLC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI TOF Time-of-Flight Mass Analyzer ESI->TOF Detector Data Acquisition (m/z measurement) TOF->Detector

Caption: Experimental workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR is the most powerful technique for de novo structure elucidation. It probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). The chemical shift, integration, and coupling patterns of the signals in a ¹H NMR spectrum, combined with the number and type of carbon signals in a ¹³C NMR spectrum, allow for the complete assembly of the molecular structure. This technique provides an unparalleled, definitive fingerprint of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for flavonoids.

  • Instrumentation:

    • System: Bruker Avance III 400 MHz (or higher field) spectrometer.

    • Experiments:

      • Standard ¹H NMR.

      • Standard ¹³C NMR (proton-decoupled).

      • (Optional but recommended) 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

  • Data Analysis & Interpretation:

    • ¹H NMR: Look for characteristic signals:

      • A singlet around 3.8-4.0 ppm integrating to 3 protons (-OCH₃ group).

      • A singlet around 6.8-7.0 ppm for the proton on the pyranone ring (H-3).

      • Signals in the aromatic region (7.0-8.5 ppm). The pattern will be complex but should account for the remaining 7 aromatic protons. The protons on the 3-nitrophenyl ring will likely be downfield due to the electron-withdrawing nitro group.

    • ¹³C NMR: Expect 16 distinct carbon signals.

      • A carbonyl carbon (C=O) signal far downfield (~175-180 ppm).

      • A methoxy carbon (-OCH₃) signal around 55-60 ppm.

      • Multiple signals in the aromatic/olefinic region (100-165 ppm).

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Purity, Retention Time (Rt)Excellent for assessing purity; highly reproducible for comparative analysis.Not a definitive identification tool on its own; Rt can vary with conditions.
HRMS Accurate Mass, Elemental FormulaProvides very strong evidence of identity via elemental formula confirmation.[1]Cannot distinguish between isomers which have the same formula and mass.
NMR (¹H & ¹³C) Complete Molecular StructureThe "gold standard" for structural elucidation; provides unambiguous connectivity.[2]Requires a larger amount of pure sample; less sensitive than MS.
FTIR Functional GroupsQuick and easy method to confirm the presence of key groups (C=O, C-O, NO₂).Provides limited information on the overall molecular skeleton.

Conclusion

The identification of a chemical entity such as 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one demands a rigorous and evidence-based approach. While a Certified Reference Material provides the most direct and authoritative confirmation, its absence necessitates a meticulous, multi-faceted analytical strategy. By combining the strengths of orthogonal techniques—using HPLC for purity, HRMS for elemental composition, and NMR for definitive structural connectivity—a researcher can build a self-validating dossier of evidence. This integrated workflow ensures the scientific integrity of subsequent research and development efforts, providing a level of confidence that is functionally equivalent to that of a primary reference standard.

References

  • SpectraBase. (n.d.). 6-Methyl-2-(4-nitrophenyl)-1-benzopyran-4-one. Retrieved from SpectraBase Website. [Link]

  • PubChem. (n.d.). 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran. Retrieved from PubChem. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved from The Royal Society of Chemistry. [Link]

  • NIST. (n.d.). 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-. Retrieved from NIST Chemistry WebBook. [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from Agency for Toxic Substances and Disease Registry. [Link]

  • CPAchem. (n.d.). Organic CRM. Retrieved from CPAchem. [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.